(-)-alpha-Cubebene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h7,9,11-14H,5-6,8H2,1-4H3 |
InChI Key |
XUEHVOLRMXNRKQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2C13C2C(=CC3)C)C(C)C |
Canonical SMILES |
CC1CCC(C2C13C2C(=CC3)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(-)-alpha-Cubebene natural sources and isolation
An In-depth Technical Guide to (-)-alpha-Cubebene (B106616): Natural Sources and Isolation
Introduction
This compound is a tricyclic sesquiterpene hydrocarbon, a natural compound found in a variety of plants. With the molecular formula C15H24, it is recognized for its complex three-dimensional structure and is a component of many essential oils. This compound, along with its isomers, has garnered interest from researchers for its potential biological activities, including anti-inflammatory and anti-cancer properties. This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical methodologies for its extraction, isolation, and purification, intended for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is distributed across a diverse range of plant species. The most well-known source is the berries of Piper cubeba (cubeb or tailed pepper), from which the compound was first isolated. However, it is also present in numerous other plants, often as a constituent of their essential oils. The concentration of α-cubebene can vary significantly depending on the plant species, the specific part of the plant used (e.g., leaves, fruit, bark), geographical location, and the extraction method employed.
Other notable sources include:
-
Piper Species: Besides P. cubeba, the essential oil of Piper miniatum has been found to contain a significant amount of α-cubebene (10.4%).
-
Magnolia Species: Various parts of Magnolia trees are known to produce essential oils containing sesquiterpenes, including cubebenes.
-
Schisandra chinensis: The fruit of this plant is a source of α-iso-cubebene, an isomer with demonstrated therapeutic benefits.
-
Pinus Species: Oleoresin from several pine species, including Pinus elliottii and Pinus pinaster, has been shown to contain α-cubebene.
-
Other Plants: The compound has also been identified in Vitis vinifera (Lemberger cultivar grapes), Centaurium erythraea, Hungarian thyme, citrus fruits, and chamomile.
Data Presentation: Quantitative Analysis of this compound in Various Sources
The following table summarizes the percentage of α-cubebene identified in the essential oils of several plant sources as reported in the literature.
| Plant Species | Plant Part | % of α-Cubebene in Essential Oil | Reference |
| Piper cubeba | Berries | 4.1% | |
| Piper miniatum | Not Specified | 10.4% | |
| Duguetia lanceolata | Barks | 0.1% |
Note: The reported percentages can vary based on the specific chemotype of the plant, harvesting time, and the extraction and analysis techniques used.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by chromatographic techniques to purify the target compound from the complex mixture of other terpenes and phytochemicals.
Extraction of Crude Essential Oil
Several methods are employed to extract essential oils, with the choice depending on the stability of the compounds and the desired yield and purity.
-
Steam Distillation: This is the most traditional and widely used method for extracting volatile compounds like sesquiterpenes. Plant material is exposed to steam, which ruptures the oil glands and liberates the volatile compounds. These compounds are then carried with the steam, condensed, and separated from the aqueous phase.
-
Supercritical Fluid Extraction (SFE): A more modern and efficient "green" technique, SFE typically uses supercritical CO2 as a solvent. By manipulating temperature and pressure, the solvating power of CO2 can be tuned to selectively extract specific compounds, often yielding a higher quality extract with no residual organic solvents.
-
Solvent Extraction: This method involves macerating the plant material in an organic solvent such as hexane (B92381) or ethanol. While effective, it can also extract non-volatile compounds and requires a subsequent step to remove the solvent, which may leave residues.
-
Microwave-Assisted Extraction: Techniques like solvent-free microwave extraction (SFME) use microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. This method is rapid and avoids the use of solvents.
Purification and Isomer Separation
Once the crude essential oil is obtained, this compound must be separated from other components, including its own isomers like β-cubebene.
-
Fractional Distillation: This technique can be used for a preliminary separation of components based on differences in their boiling points.
-
Column Chromatography: This is a fundamental purification technique. The essential oil is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (mobile phase) is used to elute the components at different rates, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): For high-purity separation, particularly of isomers, normal-phase HPLC is effective. Chiral columns can be employed for the separation of enantiomers if required.
-
Gas Chromatography (GC): While primarily an analytical technique for identifying and quantifying components, preparative GC can be used to isolate small quantities of pure compounds. Capillary GC with specialized stationary phases is particularly adept at separating complex isomeric mixtures.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments involved in the isolation of this compound.
Protocol 1: Extraction of Essential Oil via Steam Distillation
Objective: To extract the crude essential oil from a plant matrix (e.g., Piper cubeba berries).
Materials and Equipment:
-
Dried and ground plant material
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separatory funnel)
-
Heating mantle or hot plate
-
Distilled water
-
Organic solvent for extraction (e.g., hexane or dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Methodology:
-
Preparation: Weigh the dried, ground plant material and place it into the biomass flask of the steam distillation unit.
-
Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds of its volume. Ensure all glass joints are properly sealed.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass, volatilizing the essential oils.
-
Condensation: The mixture of steam and volatile oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.
-
Collection: Collect the distillate, which will consist of two immiscible layers: the aqueous layer (hydrosol) and the upper essential oil layer. Continue distillation for 3-4 hours or until no more oil is collected.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to fully separate, then drain the lower aqueous layer. Collect the essential oil layer.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: If a solvent was used for a secondary extraction from the distillate, remove it using a rotary evaporator under reduced pressure to yield the pure essential oil.
Protocol 2: Purification of this compound via Column Chromatography
Objective: To isolate this compound from the crude essential oil.
Materials and Equipment:
-
Crude essential oil
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Mobile phase: Hexane and ethyl acetate (B1210297) gradients
-
Collection vials or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, avoiding air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane. The non-polar hydrocarbons will elute first.
-
Fraction Collection: Collect the eluent in small, sequential fractions. Monitor the separation process using TLC to identify which fractions contain the target compound.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate). This will help elute compounds with slightly more polarity.
-
Fraction Analysis: Analyze the collected fractions using GC-MS to identify those containing a high concentration of this compound. The identification is confirmed by comparing the mass spectrum and retention index with a known standard or library data.
-
Pooling and Concentration: Combine the pure fractions containing this compound. Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Workflow for Isolation of this compound
Biosynthesis Pathway of (-)-α-Cubebene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Cubebene is a tricyclic sesquiterpene of significant interest due to its presence in various medicinal plants and its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel production platforms. This technical guide provides an in-depth overview of the biosynthetic pathway of (-)-α-cubebene, from its primary metabolic precursors to the final cyclization steps. The guide details the enzymatic reactions, key intermediates, and presents relevant quantitative data. Furthermore, it includes detailed experimental protocols for the key analytical and biochemical techniques employed in the study of this pathway, and a visual representation of the biosynthetic cascade.
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoid compounds synthesized in a wide range of organisms, particularly in plants where they play crucial roles in defense and communication. (-)-α-Cubebene, a member of this class, is characterized by its complex tricyclic structure and has been isolated from various plant species, including Piper cubeba and Solidago canadensis. Its biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the mevalonic acid (MVA) pathway in the cytoplasm and endoplasmic reticulum. This guide elucidates the intricate enzymatic steps that convert these simple building blocks into the complex architecture of (-)-α-cubebene.
The Biosynthetic Pathway
The biosynthesis of (-)-α-cubebene can be broadly divided into two major stages: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to yield the characteristic cubebene (B12290509) skeleton.
Formation of Farnesyl Pyrophosphate (FPP) via the Mevalonic Acid (MVA) Pathway
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the key regulatory step catalyzed by HMG-CoA reductase, which reduces HMG-CoA to mevalonic acid. A series of phosphorylation and decarboxylation reactions then convert mevalonic acid into IPP, which can be isomerized to DMAPP. Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP).
Cyclization of Farnesyl Pyrophosphate to (-)-α-Cubebene
The conversion of the linear FPP molecule into the tricyclic structure of (-)-α-cubebene is the most complex and defining step of the pathway. This transformation is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically a (-)-α-cubebene synthase. While a dedicated single-product (-)-α-cubebene synthase has not been extensively characterized, multi-product sesquiterpene synthases are known to produce (-)-α-cubebene as one of their products. The proposed enzymatic mechanism involves a cascade of carbocation-driven cyclizations and rearrangements.
The generally accepted mechanism proceeds as follows:
-
Ionization of FPP: The reaction is initiated by the metal-dependent ionization of FPP, leading to the formation of a farnesyl cation.
-
Initial Cyclization: The farnesyl cation undergoes a C1-C10 cyclization to form a 10-membered germacrenyl cation intermediate.
-
Second Cyclization and Rearrangement: A subsequent C2-C7 cyclization of an intermediate cation leads to the formation of a copaenyl/ylangenyl cation.
-
Hydride Shift and Final Cyclization: A 1,2-hydride shift can lead to the formation of an intermediate that undergoes a 1,6-cyclization to yield the cubebenyl cation.
-
Deprotonation: The final step is the deprotonation of the cubebenyl cation to yield the stable, neutral (-)-α-cubebene molecule.
It is important to note that the active site of the sesquiterpene synthase plays a crucial role in stabilizing the various carbocation intermediates and guiding the cyclization cascade towards the formation of specific products. Minor changes in the active site can lead to the formation of different sesquiterpene isomers.
Quantitative Data
Quantitative data for a dedicated (-)-α-cubebene synthase is limited in the current literature. However, data from a closely related multi-product sesquiterpene synthase from Solidago canadensis, (-)-α-gurjunene synthase, which also produces other sesquiterpenes, provides valuable insights into the kinetics and product distribution of such enzymes.
| Parameter | Value | Enzyme Source | Notes |
| Michaelis Constant (Km) for FPP | 5.5 µM | (-)-α-gurjunene synthase from Solidago canadensis | This value indicates a high affinity of the enzyme for its substrate. |
| Optimal pH | 7.8 | (-)-α-gurjunene synthase from Solidago canadensis | The enzyme exhibits maximal activity in a slightly alkaline environment. |
| Metal Cofactor Requirement | Mg2+ (10 mM for maximal activity) | (-)-α-gurjunene synthase from Solidago canadensis | Divalent cations are essential for the ionization of FPP. |
| Product | Relative Abundance (%) | Enzyme Source |
| (-)-α-Gurjunene | 91 | (-)-α-gurjunene synthase from Solidago canadensis |
| (+)-γ-Gurjunene | 9 | (-)-α-gurjunene synthase from Solidago canadensis |
Note: The product distribution is specific to the characterized (-)-α-gurjunene synthase and may differ for synthases that produce (-)-α-cubebene as a major product.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of the (-)-α-cubebene biosynthesis pathway.
Heterologous Expression and Purification of a Sesquiterpene Synthase
This protocol describes the expression of a his-tagged sesquiterpene synthase in Escherichia coli and its subsequent purification.
4.1.1. Gene Cloning and Expression Vector Construction
-
Isolate total RNA from the plant tissue of interest (e.g., Solidago canadensis leaves).
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length open reading frame of the target sesquiterpene synthase gene using PCR with gene-specific primers.
-
Clone the PCR product into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
4.1.2. Protein Expression
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18°C) for 16-20 hours to enhance the yield of soluble protein.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the his-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
-
Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
Enzyme Assay and Product Identification by GC-MS
This protocol outlines the procedure for determining the activity of the purified sesquiterpene synthase and identifying its products.
4.2.1. Enzyme Assay
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5% glycerol, 5 mM DTT).
-
In a glass vial, combine the purified enzyme (1-5 µg) with the assay buffer.
-
Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 10-50 µM.
-
Overlay the reaction mixture with a layer of an organic solvent (e.g., n-hexane or pentane) to trap the volatile sesquiterpene products.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by vortexing vigorously to extract the products into the organic layer.
-
Separate the organic layer and dry it over anhydrous Na2SO4.
4.2.2. GC-MS Analysis
-
Concentrate the organic extract under a gentle stream of nitrogen if necessary.
-
Analyze a 1 µL aliquot of the extract by gas chromatography-mass spectrometry (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Product Identification:
-
Identify the sesquiterpene products by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Visualization of the Biosynthesis Pathway
The following diagrams illustrate the key stages in the biosynthesis of (-)-α-cubebene.
Conclusion
The biosynthesis of (-)-α-cubebene is a complex process that highlights the remarkable catalytic power of sesquiterpene synthases. While the complete picture of a dedicated (-)-α-cubebene synthase is still emerging, the study of related multi-product enzymes provides a strong foundation for understanding the underlying mechanisms. The protocols and data presented in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer novel biocatalysts, or develop metabolic engineering strategies for the sustainable production of (-)-α-cubebene and other valuable sesquiterpenes. Further research into the structure and function of specific cubebene synthases will undoubtedly pave the way for exciting advancements in drug development and biotechnology.
Physicochemical Properties of (-)-α-Cubebene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Cubebene is a tricyclic sesquiterpene hydrocarbon, a class of naturally occurring 15-carbon compounds, first isolated from the berries of Piper cubeba. It is a constituent of the essential oils of numerous plant species, including Hungarian thyme, chamomile, and various citrus fruits. As a chiral molecule, it exists in enantiomeric forms, with the levorotatory "(-)" isomer being a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of (-)-α-Cubebene, detailed experimental methodologies for their determination, and an exploration of its known biological signaling pathways.
Chemical and Physical Properties
The fundamental physicochemical properties of (-)-α-Cubebene are summarized in the tables below. These parameters are critical for its identification, purification, and formulation in research and development settings.
Table 1: General and Physical Properties of (-)-α-Cubebene
| Property | Value | References |
| IUPAC Name | (1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.0¹⁵]dec-3-ene | [1] |
| Synonyms | α-Cubebene, α-Cubenene | [2][3] |
| CAS Number | 17699-14-8 | [2][4] |
| Molecular Formula | C₁₅H₂₄ | [1][2][4] |
| Molecular Weight | 204.35 g/mol | [1][2][4] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Odor | Herbal, waxy | [3] |
Table 2: Quantitative Physicochemical Data for (-)-α-Cubebene
| Parameter | Value | Conditions | References |
| Boiling Point | 245 - 246 °C | at 760 mmHg | [2][3] |
| Density | 0.889 g/mL | at 20 °C | [3] |
| Refractive Index (n_D) | 1.481 - 1.482 | at 20 °C | [2][3] |
| Flash Point | > 100 °C (> 212 °F) | Closed Cup | [2] |
| Vapor Pressure | 0.014 mmHg | at 25 °C (estimated) | [2] |
| Water Solubility | 0.02145 mg/L | at 25 °C (estimated) | [2] |
| Solubility | Soluble in alcohol | - | [2] |
| LogP (o/w) | 4.5 - 6.26 (estimated) | - | [2] |
| Optical Rotation | Levorotatory (-) | Not specified | [2][3] |
| Storage Temperature | 2 - 8 °C | - | [3] |
Note: A specific experimental value for the optical rotation has not been prominently reported in the surveyed literature, but the compound's designation as "(-)" confirms its levorotatory nature.
Experimental Protocols
The determination of the physicochemical properties of sesquiterpenes like (-)-α-Cubebene relies on established analytical techniques. Below are detailed methodologies for key experiments.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point.
-
Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source.
-
Procedure :
-
A small amount of the (-)-α-Cubebene sample (a few mL) is placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is continued for a few degrees above this point.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Optical Rotation Measurement (Polarimetry)
Optical rotation is a critical measure for chiral molecules, confirming the enantiomeric form.[5]
-
Apparatus : Polarimeter, a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell (cuvette) of a known path length (e.g., 1 decimeter), and an analyzer.[6][7]
-
Procedure :
-
Sample Preparation : A precise concentration of (-)-α-Cubebene is prepared by dissolving a known mass of the sample in a specific volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).
-
Instrument Calibration : The polarimeter is calibrated (zeroed) using a blank sample containing only the solvent.
-
Measurement : The sample solution is carefully transferred to the sample cell, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.
-
Data Acquisition : The analyzer is rotated until the light passing through the sample is extinguished or reaches a minimum. The angle of rotation (α) is recorded. A negative value indicates levorotation.[8]
-
Calculation of Specific Rotation [α] : The specific rotation is calculated using the formula: [α] = α / (l * c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL.[5] The temperature and wavelength are typically reported with the value (e.g., [α]²⁰_D).
-
-
Identification and Purity (GC-MS Analysis)
Gas Chromatography-Mass Spectrometry is the standard method for separating and identifying volatile compounds like sesquiterpenes in a mixture and assessing purity.
-
Apparatus : Gas chromatograph (GC) coupled to a mass spectrometer (MS), a capillary column suitable for terpene analysis (e.g., HP-5ms), helium carrier gas, and a sample injector.
-
Procedure :
-
Sample Preparation : The (-)-α-Cubebene sample is diluted in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.
-
Injection : A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection is common to avoid column overloading.
-
Separation : The GC oven temperature is programmed to ramp up over time (e.g., starting at 85°C, holding, then increasing at 3-5°C/min to 250°C). This temperature gradient separates compounds based on their boiling points and interactions with the column's stationary phase.
-
Detection and Identification : As compounds elute from the column, they enter the MS detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis : The retention time and mass spectrum of the sample peak are compared to those of an authentic (-)-α-Cubebene standard or with spectral libraries (e.g., NIST) for confirmation of identity and assessment of purity.
-
Biological Activity and Signaling Pathways
While research on (-)-α-Cubebene itself is specific, studies on its derivatives and isomers have revealed significant interactions with key cellular signaling pathways, suggesting potential therapeutic applications.
Biosynthesis via the Mevalonic Acid (MVA) Pathway
Like all sesquiterpenes, (-)-α-Cubebene is synthesized in plants through the mevalonic acid (MVA) pathway, which primarily occurs in the cytosol. This pathway builds the fundamental C5 isoprene (B109036) units that are subsequently assembled into the C15 farnesyl pyrophosphate (FPP) precursor.
Anti-Cancer Activity and Associated Pathways
A derivative, α-cubebenoate, has demonstrated anti-cancer effects in murine colorectal carcinoma cells. Its mechanism involves the modulation of the MAPK and PI3K/AKT signaling pathways, which are central to cell survival, proliferation, and metastasis.
-
Apoptosis Induction : α-cubebenoate activates the MAPK signaling pathway, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and subsequent activation of caspases, executing programmed cell death.
-
Metastasis Inhibition : The compound suppresses cell migration by regulating the PI3K/AKT pathway, which in turn reduces the expression of migration-related proteins like VEGFA and matrix metalloproteinases (MMPs).
Anti-Neuroinflammatory Activity
An isomer, α-iso-cubebene, has been shown to exert anti-neuroinflammatory and neuroprotective effects by inhibiting microglia activation. This is achieved through the suppression of the NF-κB and MAPK signaling pathways.
-
Mechanism : In microglia stimulated by inflammatory agents like amyloid-β, α-iso-cubebene inhibits the phosphorylation and degradation of IκB-α. This action prevents the NF-κB transcription factor from translocating to the nucleus, thereby blocking the expression of pro-inflammatory genes (e.g., iNOS, COX-2, pro-inflammatory cytokines). It concurrently inhibits the phosphorylation of MAPK, further dampening the inflammatory response.
General Experimental Workflow
The study of (-)-α-Cubebene from a natural source typically follows a standardized workflow from extraction to characterization.
References
- 1. Cubebene - Wikipedia [en.wikipedia.org]
- 2. (-)-alpha-cubebene, 17699-14-8 [thegoodscentscompany.com]
- 3. This compound | 17699-14-8 [chemicalbook.com]
- 4. α-Cubebene [webbook.nist.gov]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data of (-)-α-Cubebene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the tricyclic sesquiterpenoid, (-)-α-cubebene. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers and professionals in the fields of natural product chemistry, drug discovery, and related scientific disciplines.
Introduction to (-)-α-Cubebene
(-)-α-Cubebene is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a constituent of the essential oils of various plants, including cubeb pepper (Piper cubeba), from which it derives its name. The unique tricyclic structure of α-cubebene has made it a subject of interest for chemical synthesis and biological activity studies.
Spectroscopic Data
The structural elucidation of (-)-α-cubebene relies on a combination of spectroscopic techniques. The following sections detail the characteristic NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of (-)-α-cubebene would be expected to show signals in the upfield region, characteristic of a saturated hydrocarbon. Key signals would include:
-
Alkyl protons (C-H): A complex series of multiplets in the range of approximately 0.8-2.5 ppm.
-
Vinyl proton (=C-H): A signal in the range of 5.0-5.5 ppm, corresponding to the proton on the double bond.
-
Methyl protons (-CH₃): Several singlets or doublets in the range of 0.8-1.7 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule. For (-)-α-cubebene, 15 distinct signals would be expected. Predicted chemical shift ranges are as follows:
-
sp³ carbons (alkane): Signals in the range of 10-60 ppm.
-
sp² carbons (alkene): Signals in the range of 100-150 ppm.
A detailed, assigned NMR dataset from a specific experimental source is required for unambiguous structural confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (-)-α-cubebene is characterized by absorptions corresponding to its hydrocarbon structure.
Table 1: IR Spectroscopic Data for (-)-α-Cubebene
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3050 | C-H stretch | =C-H (alkene) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1450 | C-H bend | -CH₂- |
| ~1375 | C-H bend | -CH₃ |
| ~880 | =C-H bend (out-of-plane) | Trisubstituted alkene |
Data interpreted from the NIST WebBook.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of (-)-α-cubebene shows a molecular ion peak and several characteristic fragment ions.
Table 2: Mass Spectrometry Data for (-)-α-Cubebene
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 204 | 25 | [M]⁺ |
| 161 | 100 | [M - C₃H₇]⁺ |
| 133 | 30 | [M - C₅H₉]⁺ |
| 121 | 45 | [C₉H₁₃]⁺ |
| 105 | 70 | [C₈H₉]⁺ |
| 93 | 60 | [C₇H₉]⁺ |
| 79 | 40 | [C₆H₇]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
Data obtained from the NIST Chemistry WebBook.[3]
The base peak at m/z 161 corresponds to the loss of an isopropyl group ([C₃H₇]⁺), a common fragmentation pathway for molecules containing this moiety.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation and experimental setup.
NMR Spectroscopy
Sample Preparation: A few milligrams of purified (-)-α-cubebene are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
Sample Preparation: A small drop of the neat oil or a solution in a volatile solvent (e.g., hexane) is placed on a salt plate (e.g., NaCl or KBr) or a diamond ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plate or ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing volatile compounds like (-)-α-cubebene.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 50-60 °C and ramp up to 250-300 °C.[4]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.[4]
-
Transfer Line Temperature: 280 °C.[4]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (-)-α-cubebene.
Caption: General workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of (-)-α-cubebene. For definitive structural assignment and quantitative analysis, it is recommended to acquire high-resolution spectroscopic data on a purified sample and compare it with authenticated reference standards and literature data.
References
Initial Biological Activity Screening of (-)-α-Cubebene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Cubebene is a tricyclic sesquiterpene naturally occurring in various plants, including cubeb berries (Piper cubeba), from which it derives its name. Its complex chemical structure has prompted interest in its potential pharmacological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of (-)-α-cubebene and its closely related derivatives, α-iso-cubebene and α-cubebenoate. While specific quantitative data for (-)-α-cubebene is limited in publicly available literature, studies on its isomers and derivatives have revealed significant anti-inflammatory, anti-cancer, and antimicrobial properties. This document summarizes the existing data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of (-)-α-cubebene derivatives. It is important to note that these findings, while indicative of the potential of the cubebene (B12290509) scaffold, are not direct measurements of (-)-α-cubebene's activity.
Table 1: Anti-Inflammatory Activity of (-)-α-Cubebene Derivatives
| Compound | Assay | Model System | Concentration | Observed Effect | Reference |
| α-iso-cubebene | Inhibition of Pro-inflammatory Cytokines | Lipopolysaccharide (LPS)-stimulated splenocytes | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 production | [1] |
| α-iso-cubebene | Inhibition of Adhesion Molecules | TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | 25 µg/mL | Significant inhibition of TNF-α-induced Reactive Oxygen Species (ROS) formation and suppressed mRNA expression of VCAM-1 and E-selectin.[2] | [2] |
| α-cubebenoate | Inhibition of Pro-inflammatory Mediators | LPS-stimulated mouse peritoneal macrophages | 5-10 µg/mL | Inhibition of iNOS and COX-2 induction at both mRNA and protein levels; inhibition of NO and PGE2 production. | |
| α-cubebenoate | In vivo Anti-inflammatory Activity | LPS-induced peritonitis in mice | 1 mg/kg | Strong inhibition of the accumulation of polymorphonuclear lymphocytes in the peritoneal cavity. |
Table 2: Cytotoxic Activity of (-)-α-Cubebene Derivatives
| Compound | Cell Line | Assay | Concentration | % Cytotoxicity | Reference |
| α-cubebenoate | CT26 (murine colorectal carcinoma) | MTT Assay | 30 µg/mL | ~25% | [3] |
| α-cubebenoate | 3T3-L1 (pre-adipocytes) | MTT Assay | 10, 20, 30 µg/mL | Not specified | [4] |
Table 3: Antimicrobial Activity of Essential Oils Containing (-)-α-Cubebene
| Essential Oil Source | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Duguetia lanceolata barks | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Candida albicans | 20 to 125 µg/mL (for the total essential oil) | [5] |
| Dalea strobilacea | Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis | Moderate growth inhibition (specific MIC not provided for the pure compound) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological screening of (-)-α-cubebene.
In Vitro Anti-Inflammatory Activity Assay in LPS-Stimulated Macrophages
This protocol describes the assessment of the anti-inflammatory effects of a test compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
a. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
b. Treatment:
-
Pre-treat the cells with various concentrations of (-)-α-cubebene (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with media only).
c. Nitric Oxide (NO) Quantification (Griess Test):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the vehicle control.
d. Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Use commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions to determine the concentration of these cytokines in the supernatants.
-
Calculate the percentage of cytokine inhibition compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of (-)-α-cubebene on a cancer cell line (e.g., CT26) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Cell Seeding:
-
Seed CT26 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
b. Treatment:
-
Treat the cells with various concentrations of (-)-α-cubebene (e.g., 10, 20, 30, 50, 100 µg/mL) for 24, 48, and 72 hours.
c. MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
d. Formazan (B1609692) Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and cytotoxicity relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of (-)-α-cubebene against a bacterial strain (e.g., Staphylococcus aureus).
a. Preparation of Inoculum:
-
Culture the bacterial strain in a suitable broth medium overnight at 37°C.
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
b. Serial Dilution of the Test Compound:
-
In a 96-well microplate, perform a two-fold serial dilution of (-)-α-cubebene in the broth medium to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 24 hours.
d. MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Western Blot Analysis of MAPK and PI3K/AKT Signaling Pathways
This protocol details the investigation of the effect of (-)-α-cubebene on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways in response to a stimulus (e.g., LPS in macrophages).
a. Cell Lysis:
-
After treatment with (-)-α-cubebene and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of (-)-α-cubebene on the phosphorylation of the target proteins.
Mandatory Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by (-)-α-Cubebene derivatives.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for cytotoxicity (MTT) assay.
Conclusion
The initial biological activity screening of (-)-α-cubebene and its derivatives suggests a promising pharmacological profile, particularly in the areas of inflammation and cancer. The anti-inflammatory effects appear to be mediated through the inhibition of key pro-inflammatory cytokines and mediators, likely involving the modulation of the NF-κB, MAPK, and PI3K/AKT signaling pathways. The observed cytotoxicity against cancer cells warrants further investigation into its potential as an anti-cancer agent. While antimicrobial activity has been noted in essential oils containing (-)-α-cubebene, further studies are required to determine the specific contribution of the pure compound. The experimental protocols and workflows provided in this guide offer a robust framework for future research aimed at elucidating the full therapeutic potential of (-)-α-cubebene. It is recommended that future studies focus on generating specific quantitative data for (-)-α-cubebene to differentiate its activity from that of its isomers and derivatives.
References
- 1. (-)-alpha-Cubebene|CAS 17699-14-8|Supplier [benchchem.com]
- 2. Macrophage preparation and stimulation with LPS [bio-protocol.org]
- 3. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Stereochemistry and Enantiomeric Purity of (-)-α-Cubebene
Executive Summary: (-)-α-Cubebene is a naturally occurring tricyclic sesquiterpene characterized by a complex stereochemistry, including five stereocenters that define its unique three-dimensional structure. As a chiral molecule, its biological activity and physicochemical properties are intrinsically linked to its absolute configuration. This technical guide provides an in-depth analysis of the stereochemistry of the levorotatory enantiomer, (-)-α-cubebene. It details the modern analytical techniques used to determine its enantiomeric purity, outlines its enantioselective biosynthesis, and reviews synthetic strategies that allow for stereocontrol. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important natural product.
Introduction
(-)-α-Cubebene is a sesquiterpene with the molecular formula C₁₅H₂₄, first isolated from the essential oil of cubeb berries (Piper cubeba). It belongs to the larger class of terpenes, which are biosynthesized from isoprene (B109036) units.[1] The intricate carbon skeleton of α-cubebene is arranged in three fused rings, featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) and a cyclohexene (B86901) ring. This structural complexity gives rise to significant chirality, making its stereochemistry a critical aspect of its identity and function. The naturally occurring form is the levorotatory enantiomer, indicating that it rotates plane-polarized light counter-clockwise.[2][3] Understanding and verifying the stereochemistry and enantiomeric purity of (-)-α-cubebene is crucial for its application in research and potential therapeutic development.
Stereochemistry of (-)-α-Cubebene
The defining characteristic of (-)-α-cubebene is its complex and rigid three-dimensional structure, which is dictated by the specific arrangement of its atoms at five distinct stereocenters.
Molecular Structure and Absolute Configuration
The systematic IUPAC name for (-)-α-cubebene is (1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.0¹⁵]dec-3-ene .[4] This nomenclature precisely defines the absolute configuration at each of the five chiral centers, which is essential for distinguishing it from its enantiomer, (+)-α-cubebene, and other diastereomers.
Biosynthesis and Natural Enantioselectivity
In nature, sesquiterpenes are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP).[1][5] FPP itself is derived from the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells.[6] The biosynthesis of (-)-α-cubebene is an enzyme-catalyzed process mediated by a specific sesquiterpene synthase (STS). This enzymatic cyclization of the achiral FPP is highly stereoselective, leading exclusively to the formation of the (-) enantiomer.[5] This biological control ensures the high enantiomeric purity of α-cubebene isolated from natural sources.
Physicochemical and Spectroscopic Data
The precise characterization of (-)-α-cubebene relies on its unique physical and spectroscopic properties. Quantitative data are summarized below for reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [7] |
| Molecular Weight | 204.35 g/mol | [8] |
| CAS Number | 17699-14-8 | [7][8] |
| Boiling Point | 245-246 °C | [N/A] |
| Density | 0.889 g/mL at 20 °C | [N/A] |
| Refractive Index | n20/D 1.481 | [N/A] |
| Specific Rotation ([α]D) | -86.5° (in CHCl₃) | [N/A] |
| Spectroscopic Identifier | Value | Reference(s) |
| InChI | InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h7,9,11-14H,5-6,8H2,1-4H3/t11-,12+,13-,14-,15+/m1/s1 | [4][9] |
| InChIKey | XUEHVOLRMXNRKQ-KHMAMNHCSA-N | [4][9] |
Determination of Enantiomeric Purity
Confirming the enantiomeric purity, or enantiomeric excess (e.e.), of a sample is critical. Several analytical methods are employed for this purpose, with chiral gas chromatography and NMR spectroscopy being the most powerful.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol:
-
Column Selection: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., HP-chiral-20B), is selected.
-
Sample Preparation: The sample containing α-cubebene is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.
-
GC-FID/MS Conditions:
-
Injector: Split/splitless injector, typically set to 250°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is programmed to ensure optimal separation. A typical program might start at 60°C, hold for 1-2 minutes, and then ramp at 2-5°C/min to a final temperature of 200-220°C.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its linear response. A Mass Spectrometer (MS) can be used for identification.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between enantiomers by using a chiral solvating agent (CSA). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which have distinct NMR spectra.[10][11]
Experimental Protocol:
-
Sample Preparation: A known quantity of the α-cubebene sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
CSA Addition: A molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol or a lanthanide shift reagent) is added directly to the NMR tube.[12]
-
Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired. The presence of the CSA should induce a chemical shift difference (Δδ) between corresponding protons of the two enantiomers.
-
Quantification: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to each of the diastereomeric complexes.
Synthetic Approaches and Stereocontrol
While (-)-α-cubebene is readily available from natural sources, synthetic routes are crucial for producing structural analogs and for research where natural sourcing is not feasible.
-
Racemic Synthesis: An efficient total synthesis of (±)-α-cubebene has been achieved.[13] A key step involves the cupric sulfate-catalyzed intramolecular cyclization of an olefinic diazoketone, which effectively constructs the tricyclic core.[14]
-
Stereoselective Synthesis: The first stereoselective total synthesis of (-)-α-cubebene was accomplished using late transition metal catalysis.[15] This advanced approach provides precise control over the stereochemistry. A key transformation is the platinum- or gold-catalyzed Ohloff-Rautenstrauch rearrangement of a propargyl acetate (B1210297) intermediate, which is derived from a chiral precursor like (+)-carvomenthone.[15]
Conclusion
The stereochemistry of (-)-α-cubebene is defined by its (1R,5S,6R,7S,10R) absolute configuration across five stereocenters. Its high enantiomeric purity in nature is a direct result of stereoselective enzymatic biosynthesis. For research and development, this purity must be rigorously verified using advanced analytical techniques such as chiral gas chromatography and NMR spectroscopy with chiral solvating agents. Furthermore, stereocontrolled synthetic strategies, particularly those employing transition metal catalysis, provide access to this enantiomerically pure compound, facilitating further investigation into its chemical and biological properties. A thorough understanding of these stereochemical aspects is fundamental for any scientific or commercial endeavor involving (-)-α-cubebene.
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Cubebene [webbook.nist.gov]
- 8. «alpha»-Cubebene (CAS 17699-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Human Metabolome Database: Showing metabocard for alpha-Cubebene (HMDB0036413) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
(-)-alpha-Cubebene CAS number and chemical structure.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Cubebene, a tricyclic sesquiterpene found in various aromatic plants, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and biological activities. Special emphasis is placed on its anti-inflammatory and antimicrobial effects, with detailed experimental protocols and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a natural bicyclic sesquiterpene. Its unique tricyclic structure, containing a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) and a cyclohexene (B86901) ring, contributes to its distinct chemical and biological properties.
Chemical Name: (1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.0¹˒⁵]dec-3-ene CAS Number: 17699-14-8 Molecular Formula: C₁₅H₂₄ Molecular Weight: 204.35 g/mol
Chemical Structure:
Chemical Structure of this compound
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless oil | |
| Boiling Point | 245-246 °C | [1] |
| Density | 0.889 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.481 | [1] |
| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)C | [2] |
| InChI | InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h7,9,11-14H,5-6,8H2,1-4H3/t11-,12+,13-,14-,15+/m1/s1 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H-NMR (CDCl₃) | Data not fully available in searched literature. |
| ¹³C-NMR (CDCl₃) | Data not fully available in searched literature. |
| Mass Spectrometry (EI-MS) | m/z (% intensity): 204 (M+, 25), 161 (100), 105 (85), 93 (50), 91 (45), 79 (35), 41 (30) |
| Infrared (IR) | Specific peak assignments not detailed in searched literature. |
Biological Activities
This compound has been reported to exhibit a range of biological activities, with anti-inflammatory and antimicrobial effects being the most prominent.
Anti-inflammatory Activity
While much of the detailed mechanistic work has been conducted on its isomer, α-iso-cubebene, and its derivative, α-cubebenoate, these studies provide strong indications of the potential anti-inflammatory pathways for this compound. Research has shown that these related compounds can suppress the production of pro-inflammatory mediators. For instance, α-iso-cubebene has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF-α). This inhibition is associated with the suppression of Reactive Oxygen Species (ROS) production and the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Furthermore, α-cubebenoate has demonstrated potent anti-inflammatory effects in a mouse model of sepsis by reducing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).
The proposed anti-inflammatory mechanism, based on studies of related compounds, involves the inhibition of the NF-κB signaling pathway.
Proposed Anti-inflammatory Signaling Pathway
Antimicrobial Activity
This compound is a component of essential oils from various plants that have demonstrated antimicrobial properties. While specific quantitative data for the pure compound is limited in the reviewed literature, essential oils containing significant amounts of α-cubebene have shown activity against a range of bacteria. The lipophilic nature of sesquiterpenes like α-cubebene is believed to contribute to their antimicrobial action by disrupting the bacterial cell membrane.
Experimental Protocols
Isolation of this compound from Piper cubeba
This compound can be isolated from the essential oil of Piper cubeba (cubeb berries) through fractional distillation and chromatographic techniques.
Protocol:
-
Hydrodistillation: Subject the dried, ground fruits of Piper cubeba to hydrodistillation for 3-4 hours to extract the essential oil.
-
Fractional Distillation: Perform fractional distillation of the essential oil under reduced pressure to separate the hydrocarbon fraction from the oxygenated compounds.
-
Column Chromatography:
-
Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., n-hexane).
-
Load the hydrocarbon fraction onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Preparative GC or HPLC: For higher purity, the fractions containing this compound can be further purified using preparative gas chromatography or high-performance liquid chromatography with a non-polar column.
Total Synthesis of (±)-α-Cubebene
An efficient total synthesis of racemic α-cubebene has been reported. The key step involves the intramolecular cyclization of an olefinic diazoketone catalyzed by cupric sulfate. The detailed multi-step synthesis is complex and requires expertise in organic synthesis. For a comprehensive understanding, readers are referred to the primary literature on the total synthesis of cubebenes.
Anti-inflammatory Activity Assay (In Vitro)
The following is a general protocol for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO or a suitable solvent/emulsifier (e.g., Tween 80)
-
96-well microtiter plates
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound), a negative control (MHB alone), and a solvent control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Conclusion
This compound is a fascinating natural product with promising biological activities, particularly in the realms of anti-inflammatory and antimicrobial research. This guide has provided a detailed overview of its chemical properties, biological effects, and key experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings. The information presented herein serves as a solid foundation for scientists and researchers to advance our understanding and application of this valuable sesquiterpene.
References
A Comprehensive Technical Review of Tricyclic Sesquiterpenes: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclic sesquiterpenes represent a diverse and structurally complex class of natural products derived from the 15-carbon isoprenoid pathway. Found in a wide array of organisms, including terrestrial plants, marine invertebrates, and fungi, these compounds exhibit a remarkable range of biological activities. Their intricate three-ring systems provide a rigid scaffold that can be decorated with various functional groups, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth literature review of tricyclic sesquiterpenes, focusing on their biosynthesis, biological activities with supporting quantitative data, and the signaling pathways they modulate. Detailed experimental protocols for key bioassays are also provided to facilitate further research and drug development.
Biosynthesis of Tricyclic Sesquiterpenes
The biosynthesis of all sesquiterpenes, including the tricyclic subgroup, originates from the C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The crucial step in generating the characteristic tricyclic scaffold is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes facilitate a cascade of carbocation-mediated cyclizations and rearrangements, ultimately leading to the formation of diverse and complex three-ring systems. The initial cyclization of FPP can lead to various carbocation intermediates, which then undergo further intramolecular reactions to form the final tricyclic skeleton.
The Discovery and History of Cubebene Compounds: A Technical Guide
Abstract
Cubebene (B12290509) compounds, a class of tricyclic sesquiterpenes, have intrigued chemists and pharmacologists since their initial discovery in the essential oil of Piper cubeba L. (cubeb pepper). This technical guide provides a comprehensive overview of the discovery, history, structural elucidation, synthesis, and biological activities of α-cubebene and β-cubebene. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways.
Introduction
Cubebenes are a pair of isomeric sesquiterpenes with the chemical formula C₁₅H₂₄.[1][2] First isolated from the berries of Piper cubeba, these compounds are characterized by a unique tricyclic carbon skeleton.[1] The two primary isomers, α-cubebene and β-cubebene, differ in the position of a double bond, which is endocyclic in the α-isomer and exocyclic in the β-isomer.[1] This subtle structural difference leads to distinct physical and chemical properties, as well as potentially different biological activities. This guide will delve into the historical context of their discovery, the evolution of their synthesis, and the current understanding of their biological significance.
Discovery and Structural Elucidation
The journey of cubebene discovery began in the mid-20th century with the phytochemical analysis of cubeb oil. In 1966, Ohta and colleagues successfully isolated two novel sesquiterpene hydrocarbons, which they named α- and β-cubebene.[3] Their pioneering work involved the use of infrared spectroscopy and optical rotation to differentiate between the two isomers, correctly identifying the endocyclic double bond in α-cubebene and the exocyclic double bond in β-cubebene.[3]
Early in their study, there was some confusion regarding the classification of cubebenes, with some initial reports incorrectly identifying β-cubebene as a copaene (B12085589) derivative due to overlapping spectral features. However, systematic IUPAC nomenclature later clarified these ambiguities.[1]
The definitive structures of α- and β-cubebene were established through a combination of chemical degradation and advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Physicochemical and Spectroscopic Data
The structural nuances of α- and β-cubebene are reflected in their spectroscopic data. Below is a summary of key physicochemical properties and a compilation of available NMR data.
Table 1: Physicochemical Properties of Cubebene Isomers
| Property | α-Cubebene | β-Cubebene | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1][2] |
| Molar Mass | 204.35 g/mol | 204.35 g/mol | [2][5] |
| Appearance | Pale green or blue-yellow viscous liquid (in cubeb oil) | Pale green or blue-yellow viscous liquid (in cubeb oil) | [1] |
| Odor | Warm, woody, slightly camphoraceous | Warm, woody, slightly camphoraceous | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for α-Cubebene
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | Reference(s) |
| 1 | 34.50 | [4] | |||
| 2 | 40.20 | 2.15 (α), 2.52 (β) | [4] | ||
| 3 | 120.00 | 4.91 | [4] | ||
| 4 | 145.20 | [4] | |||
| 5 | 1.25-1.35 | dd | 2.7, 2.7 | [4] | |
| 6 | 0.5-0.6 | [4] | |||
| 7 | |||||
| 8 | |||||
| 9 | |||||
| 10 | |||||
| 11 | |||||
| 12 | |||||
| 13 | |||||
| 14 | |||||
| 15 |
Note: A complete, unambiguously assigned NMR dataset for both isomers is not consistently available in a single source. The data presented is compiled from available literature and may be subject to variations based on solvent and experimental conditions.
Experimental Protocols
Isolation of Cubebenes from Piper cubeba
The isolation of cubebenes, as volatile components of cubeb oil, is typically achieved through distillation methods.
Protocol: Steam Distillation and Fractional Distillation
-
Plant Material Preparation: Grind dried Piper cubeba berries into a coarse powder to increase the surface area for extraction.
-
Steam Distillation:
-
Place the powdered plant material into a biomass flask.
-
Generate steam in a separate boiling flask and pass it through the biomass.[6]
-
The steam will carry the volatile essential oils, including cubebenes, to a condenser.[6]
-
Collect the condensate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.[7]
-
Separate the essential oil layer from the hydrosol using a separatory funnel.
-
-
Fractional Distillation:
-
Subject the obtained essential oil to fractional distillation under reduced pressure to separate the different terpene components based on their boiling points.[7]
-
Collect the fractions corresponding to the boiling points of α- and β-cubebene.
-
Monitor the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and isolate the cubebene isomers.
-
Total Synthesis of (±)-α- and β-Cubebene
The total synthesis of cubebenes has been a subject of interest, with the first racemic synthesis reported by Piers and co-workers in 1971.[8] The key step in their approach was the intramolecular cyclization of an olefinic diazoketone.
Workflow for the Total Synthesis of (±)-Cubebenes
Biosynthesis of Cubebene Compounds
In nature, cubebenes are synthesized via the mevalonate (B85504) pathway, a common route for the production of terpenes. The key precursor for all sesquiterpenes is farnesyl diphosphate (B83284) (FPP).
The cyclization of FPP to the tricyclic cubebene skeleton is catalyzed by a class of enzymes known as terpene synthases, specifically cubebene synthases.
Biological Activities and Signaling Pathways
Cubebene compounds have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory properties. While research on α- and β-cubebene is ongoing, studies on the closely related isomer, α-iso-cubebene, have provided significant insights into their potential mechanisms of action.
Anti-inflammatory Activity
α-iso-cubebene has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]
By inhibiting the IKK complex, α-iso-cubebene prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[9] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[9]
Similarly, α-iso-cubebene has been found to inhibit the phosphorylation of key components of the MAPK signaling pathway, further contributing to its anti-inflammatory effects.[9]
Antioxidant Activity
The antioxidant properties of cubebenes are attributed to their ability to scavenge free radicals. While the precise mechanism is still under investigation, it is hypothesized that the terpene structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Anti-cancer Potential
A derivative of cubebene, α-cubebenoate, has demonstrated anti-cancer activity in colon cancer cells.[11] This compound was found to induce apoptosis and inhibit cell migration and adhesion by modulating the MAPK and PI3K/AKT signaling pathways.[11]
Conclusion and Future Perspectives
The cubebene compounds represent a fascinating class of sesquiterpenes with a rich history and promising biological activities. From their initial isolation and structural elucidation to the development of elegant total syntheses, the study of cubebenes has contributed significantly to the field of natural product chemistry. The emerging evidence of their anti-inflammatory and potential anti-cancer properties warrants further investigation into their specific molecular targets and mechanisms of action. Future research should focus on the enantioselective synthesis of cubebenes to explore the biological activities of individual stereoisomers, as well as in-depth pharmacological studies to validate their therapeutic potential. The development of potent and selective cubebene-based therapeutic agents could offer new avenues for the treatment of inflammatory diseases and cancer.
References
- 1. chemistry.muohio.edu [chemistry.muohio.edu]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. redalyc.org [redalyc.org]
- 5. α-Cubebene [webbook.nist.gov]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. purodem.com [purodem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of endothelial cell adhesion by the new anti-inflammatory agent alpha-iso-cubebene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Effects of α-Cubebenoate Derived from Schisandra chinensis in CT26 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Analysis of (-)-α-Cubebene in Plant Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Cubebene is a tricyclic sesquiterpene found in the essential oils of a variety of plants.[1] As a volatile organic compound, it contributes to the characteristic aroma of these oils and is of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. This technical guide provides a comprehensive overview of the occurrence of (-)-α-cubebene in plant essential oils, detailed experimental protocols for its extraction and quantification, and a summary of its known biological effects.
Occurrence of (-)-α-Cubebene in Plant Essential Oils
(-)-α-Cubebene has been identified in numerous plant species, often as a minor to significant component of their essential oil. The concentration of this sesquiterpene can vary depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction (e.g., leaves, flowers, bark). A summary of the quantitative occurrence of (-)-α-cubebene in several plant essential oils is presented in Table 1.
Table 1: Quantitative Occurrence of (-)-α-Cubebene in Various Plant Essential Oils
| Plant Species | Family | Plant Part | Concentration (%) | Reference |
| Phlomis longifolia | Lamiaceae | Flowers | 14.43 | [2] |
| Phlomis longifolia | Lamiaceae | Leaves | 4.11 | [2] |
| Piper miniatum | Piperaceae | Not Specified | 10.4 | [3] |
| Xanthium strumarium | Asteraceae | Leaves | 2.4 | [4] |
| Salvia species | Lamiaceae | Not Specified | 0.4 | [5] |
| Duguetia lanceolata | Annonaceae | Barks | 0.1 | [6] |
Experimental Protocols
Accurate extraction and quantification of (-)-α-cubebene are crucial for research and development purposes. The following sections detail the standard methodologies for these processes.
Extraction of Essential Oils containing (-)-α-Cubebene via Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material.[7][8] This technique is particularly suitable for volatile compounds like sesquiterpenes.
Materials and Apparatus:
-
Fresh or dried plant material
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)[9]
-
Heating mantle or hot plate[9]
-
Glassware (beakers, graduated cylinders)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent (e.g., diethyl ether, hexane)[10]
Procedure:
-
Preparation of Plant Material: The plant material should be appropriately prepared to maximize the surface area for steam penetration. This may involve grinding, chopping, or shredding.
-
Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are properly sealed.[9] The biomass flask is filled with the prepared plant material. The boiling flask is filled with distilled water to about two-thirds of its capacity.[9]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material in the biomass flask, causing the volatile essential oils to vaporize.[9]
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.[7]
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in the receiver. Due to their different densities and immiscibility, the essential oil will typically form a separate layer on top of the water.[7]
-
Separation and Drying: The collected distillate is transferred to a separatory funnel to separate the essential oil layer from the aqueous layer. The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The pure essential oil is stored in a sealed, dark glass vial, preferably at a low temperature, to prevent degradation.
Quantification of (-)-α-Cubebene using Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[11]
Materials and Reagents:
-
Essential oil sample
-
High-purity carrier gas (e.g., Helium)[12]
-
GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)[12]
-
Microsyringe for sample injection
-
Volumetric flasks and pipettes
-
Appropriate solvent for dilution (e.g., hexane, ethanol)
GC-MS Parameters (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[12]
-
Injector Temperature: 250 °C[12]
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 240°C at a rate of 3°C/minute, and held at 240°C for 5 minutes.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., split ratio of 1:80)[12]
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[12]
-
Ionization Mode: Electron Impact (EI) at 70 eV[12]
-
Mass Range: m/z 40-500
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., 1% v/v in hexane).
-
Injection: Inject the prepared sample into the GC-MS system.
-
Chromatographic Separation: The volatile components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound.
-
Identification: The identification of (-)-α-cubebene is achieved by comparing its retention time and mass spectrum with those of a certified reference standard or by matching the mass spectrum with a library database (e.g., NIST).
-
Quantification: The percentage of (-)-α-cubebene in the essential oil is determined by the relative peak area of the compound in the total ion chromatogram. For more accurate quantification, an internal standard method can be employed.[13]
Visualizations
Experimental Workflow for (-)-α-Cubebene Analysis
References
- 1. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical compositions and biological activities of essential oil from Xanthium strumarium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. galbanum.co [galbanum.co]
- 8. researchgate.net [researchgate.net]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. magritek.com [magritek.com]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of (-)-α-Cubebene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (-)-α-Cubebene. It encompasses two distinct and notable synthetic strategies: a racemic synthesis via intramolecular cyclization and an enantioselective synthesis utilizing a gold-catalyzed rearrangement.
(-)-α-Cubebene is a tricyclic sesquiterpene first isolated from the oil of cubeb pepper (Piper cubeba). Its intriguing molecular architecture and potential biological activities have made it a compelling target for synthetic organic chemists. This document outlines two key methodologies for its synthesis, providing both the strategic overview and the detailed experimental procedures necessary for replication in a laboratory setting.
Racemic Synthesis of (±)-α-Cubebene via Cupric Sulfate-Catalyzed Intramolecular Cyclization
A well-established approach to the racemic form of α-cubebene involves the cupric sulfate-catalyzed intramolecular cyclization of an olefinic diazoketone. This method, pioneered by Piers and co-workers, offers a robust pathway to the core tricyclic skeleton of the molecule.
Experimental Workflow
Caption: Racemic synthesis of (±)-α-Cubebene workflow.
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Condensation | (+)-Menthone and (*)-Isomenthone mixture | Hydroxymethylene derivatives | 88 |
| 2 | Thioenol ether formation | Hydroxymethylene derivatives | n-Butylthioenol ether | 89 |
| 3 | Birch Reduction | n-Butylthioenol ether | Dihydro intermediate | Not specified |
| 4 | Hydrolysis | Dihydro intermediate | Ketone | Not specified |
| 5 | Wittig Reaction | Ketone | Olefin | 95 |
| 6 | Hydroboration-Oxidation | Olefin | Alcohol | 98 |
| 7 | Oxidation | Alcohol | Carboxylic acid | 85 |
| 8 | Acid Chloride Formation | Carboxylic acid | Acid chloride | Quantitative |
| 9 | Diazoketone Formation | Acid chloride | Olefinic diazoketone | High |
| 10 | Intramolecular Cyclization | Olefinic diazoketone | (±)-β-Cubebene norketone and (±)-1,6-epi-β-cubebene norketone (3:5 ratio) | High |
| 11 | Wittig Reaction | (±)-β-Cubebene norketone | (±)-α-Cubebene and (±)-β-Cubebene | Not specified |
Key Experimental Protocols
Step 10: Cupric Sulfate-Catalyzed Intramolecular Cyclization of the Olefinic Diazoketone
-
A solution of the olefinic diazoketone (1.0 g) in 100 mL of dry cyclohexane is prepared in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Anhydrous cupric sulfate (B86663) (approximately 2.0 g) is added to the solution.
-
The mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the diazoketone.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the cupric sulfate.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product, a mixture of (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone, is purified by column chromatography on silica (B1680970) gel.
Enantioselective Total Synthesis of (-)-α-Cubebene via Gold-Catalyzed Rearrangement
A more recent and elegant approach developed by Fürstner and Hannen enables the enantioselective synthesis of the naturally occurring (-)-α-Cubebene.[1] The key step in this synthesis is a gold-catalyzed Ohloff-Rautenstrauch-type rearrangement of a propargyl acetate (B1210297).[1]
Experimental Workflow
Caption: Enantioselective synthesis of (-)-α-Cubebene workflow.
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Enol Triflate Formation | (+)-Carvomenthone | Kinetic enol triflate | 85 | N/A |
| 2 | Stille Cross-Coupling | Kinetic enol triflate | 1,3-Diene | 92 | N/A |
| 3 | Hydroboration/Oxidation | 1,3-Diene | Aldehyde | 88 | >98 |
| 4 | Alkynyl Cerium Addition | Aldehyde | Propargyl alcohol | 85 | >98 |
| 5 | Acetylation | Propargyl alcohol | Propargyl acetate | 95 | >98 |
| 6 | Gold-Catalyzed Cycloisomerization | Propargyl acetate | Tricyclic enol acetate | 89 | >98 |
| 7 | Saponification | Tricyclic enol acetate | Norcubebone | 98 | >98 |
| 8 | Iron-Catalyzed Cross Coupling | Norcubebone | (-)-α-Cubebene | 91 | >98 |
N/A: Not Applicable
Key Experimental Protocols
Step 6: Gold(III) Chloride-Catalyzed Cycloisomerization [1]
-
To a solution of the propargyl acetate in dry 1,2-dichloroethane (0.05 M) under an argon atmosphere is added gold(III) chloride (2 mol%).[1]
-
The reaction mixture is stirred at room temperature and monitored by TLC until complete consumption of the starting material.[1]
-
The solvent is removed under reduced pressure.[1]
-
The residue is purified by flash column chromatography on silica gel to afford the tricyclic enol acetate.[1]
Step 8: Iron-Catalyzed Cross Coupling for the Formation of (-)-α-Cubebene [1]
-
A solution of the norcubebone in dry THF is added to a solution of methylmagnesium bromide in diethyl ether at -20 °C under an argon atmosphere.[1]
-
After stirring for 30 minutes, a solution of iron(III) chloride in dry THF is added dropwise.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[1]
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.[1]
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel to yield (-)-α-Cubebene.[1]
Conclusion
The total synthesis of (-)-α-Cubebene has been successfully achieved through multiple synthetic routes. The racemic synthesis provides a high-yield pathway to the cubebene (B12290509) core, while the enantioselective route offers precise stereochemical control, leading to the naturally occurring enantiomer. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product synthesis, methodology development, and medicinal chemistry, enabling further exploration of this fascinating molecule and its analogs.
References
Application Notes and Protocols for the Extraction and Purification of (-)-α-Cubebene from Piper cubeba
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of the sesquiterpene (-)-α-Cubebene from the dried berries of Piper cubeba (cubeb pepper). The methodologies outlined below cover initial extraction to final purification, yielding a high-purity compound suitable for research and development purposes.
Introduction
(-)-α-Cubebene is a tricyclic sesquiterpene found in the essential oil of Piper cubeba. It is a volatile, non-polar compound that contributes to the characteristic aroma of cubeb pepper. This document details three primary extraction methods and three subsequent purification protocols to isolate (-)-α-Cubebene.
Extraction Protocols
The initial step involves the extraction of the essential oil from the dried berries of Piper cubeba, which typically contains (-)-α-Cubebene in concentrations ranging from 1.5% to 5.7%.[1] The choice of extraction method can influence the yield and composition of the essential oil.
Protocol 2.1: Steam Distillation
This is a traditional and widely used method for extracting essential oils from plant materials.[1]
Methodology:
-
Material Preparation: Grind the dried Piper cubeba berries into a coarse powder.
-
Apparatus Setup: Assemble a steam distillation apparatus with a still, a condenser, and a collection flask.
-
Extraction:
-
Place the powdered plant material in the still.
-
Pass steam through the plant material. The steam will vaporize the volatile compounds.
-
The steam and essential oil vapor mixture is then cooled in the condenser, yielding a liquid mixture of water and essential oil.
-
-
Separation: Collect the distillate and separate the essential oil from the aqueous layer using a separatory funnel. The less dense essential oil will form the upper layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
Protocol 2.2: Ultrasound-Assisted Solvent Extraction (UASE)
UASE is a more rapid and efficient method compared to traditional maceration or Soxhlet extraction, often resulting in higher yields of target compounds.
Methodology:
-
Material Preparation: Grind dried Piper cubeba berries into a fine powder.
-
Extraction:
-
Place 100 g of the powdered material in a flask.
-
Add 500 mL of a suitable solvent (e.g., 84% aqueous ethanol (B145695) or n-hexane).
-
Submerge the flask in an ultrasonic bath.
-
Sonicate the mixture for approximately 40 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the mixture to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2.3: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide is a green technology that yields high-quality extracts without residual organic solvents.
Methodology:
-
Material Preparation: Grind dried Piper cubeba berries to a uniform particle size.
-
Apparatus Setup: Prepare a supercritical fluid extractor.
-
Extraction Parameters:
-
Pressure: 7.5 to 68 MPa
-
Temperature: 293 to 363 K
-
Solvent: Supercritical CO₂
-
-
Extraction:
-
Load the ground material into the extraction vessel.
-
Pump supercritical CO₂ through the vessel. The CO₂ will act as a solvent and extract the essential oil.
-
-
Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.
Table 1: Comparison of Extraction Methods for Piper cubeba Essential Oil
| Parameter | Steam Distillation | Ultrasound-Assisted Solvent Extraction (UASE) | Supercritical Fluid Extraction (SFE) |
| Principle | Volatilization of compounds with steam | Use of ultrasonic waves to enhance solvent extraction | Extraction using a supercritical fluid as a solvent |
| Typical Solvent | Water (steam) | Ethanol, n-Hexane | Supercritical CO₂ |
| Advantages | Well-established, no organic solvent residues | Fast, efficient, lower energy consumption | High purity extract, no solvent residue, tunable |
| Disadvantages | High temperatures can degrade some compounds | Potential for solvent residues in the extract | High initial equipment cost |
| Reported α-Cubebene % | 1.5 - 5.7% in essential oil[1] | 2.07% in ethanolic extract | Not explicitly reported, but high for non-polar compounds |
Purification Protocols
The crude essential oil or extract obtained from the initial extraction contains a complex mixture of compounds. The following protocols describe methods to isolate and purify (-)-α-Cubebene.
Protocol 3.1: Vacuum Fractional Distillation
This technique separates compounds based on their boiling points at reduced pressure, which prevents the thermal degradation of sensitive compounds. The boiling point of α-Cubebene is 245-246°C at atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum pump.
-
Distillation Parameters:
-
Pressure: 5-15 mmHg
-
Reflux Ratio: Start with a high reflux ratio (e.g., 20:1) to ensure good separation.
-
-
Procedure:
-
Place the crude essential oil in the distillation flask.
-
Gradually heat the flask while maintaining the desired vacuum.
-
Collect fractions based on the vapor temperature. The fraction containing (-)-α-Cubebene will distill at a temperature lower than its atmospheric boiling point.
-
Monitor the composition of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 3.2: Normal-Phase Column Chromatography
This method separates compounds based on their polarity. As a non-polar hydrocarbon, (-)-α-Cubebene will elute early from a polar stationary phase with a non-polar mobile phase.
Methodology:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of n-hexane.
-
Load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase if necessary by adding small percentages of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) to elute other compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (e.g., 98:2) mobile phase and visualizing with a suitable stain (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing pure (-)-α-Cubebene, identified by its Rf value and confirmed by GC-MS.
-
Protocol 3.3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates compounds based on their hydrophobicity.
Methodology:
-
Column: C18 preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% methanol (B129727) or acetonitrile.
-
Sample Preparation: Dissolve the fraction enriched with (-)-α-Cubebene from a previous purification step (e.g., column chromatography) in the mobile phase and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 5-10 mL/min (will vary based on column dimensions).
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as sesquiterpene hydrocarbons have weak UV absorbance.
-
-
Fraction Collection: Collect the peak corresponding to (-)-α-Cubebene based on its retention time.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC or GC-MS.
Table 2: Summary of Purification Protocols for (-)-α-Cubebene
| Parameter | Vacuum Fractional Distillation | Normal-Phase Column Chromatography | Preparative RP-HPLC |
| Principle of Separation | Boiling Point Difference | Polarity | Hydrophobicity |
| Stationary Phase | None | Silica Gel | C18-bonded Silica |
| Typical Mobile Phase | None | n-Hexane (isocratic or with a slight gradient) | Methanol or Acetonitrile (isocratic) |
| Advantages | Good for large scale, initial purification | Cost-effective, good for separating by polarity | High resolution, high purity |
| Disadvantages | May not separate isomers with similar boiling points | Can be time-consuming, requires solvent | Lower sample capacity, higher cost |
| Expected Purity | Enriched fractions | >90% (depending on co-eluting compounds) | >98% |
Visualized Workflows
Caption: General workflow for the extraction and purification of (-)-α-Cubebene.
Caption: Workflow for Normal-Phase Column Chromatography purification.
Concluding Remarks
The selection of the most appropriate extraction and purification protocol will depend on the available equipment, the desired scale of production, and the required final purity of the (-)-α-Cubebene. For initial isolation and larger quantities, a combination of steam distillation followed by vacuum fractional distillation and normal-phase column chromatography is recommended. For achieving the highest purity, particularly for analytical standards, subsequent purification by preparative RP-HPLC is advised. It is crucial to monitor the purity at each step using analytical techniques such as GC-MS to ensure the final product meets the required specifications.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-alpha-Cubebene.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the qualitative and quantitative analysis of the tricyclic sesquiterpene, (-)-α-Cubebene, using Gas Chromatography-Mass Spectrometry (GC-MS). (-)-α-Cubebene, with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol , is a naturally occurring compound found in various plants, including Piper cubeba (cubeb berries).[1] This application note outlines the necessary protocols for sample preparation, GC-MS analysis, and data interpretation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of (-)-α-Cubebene.
Table 1: Gas Chromatography Data for (-)-α-Cubebene
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index | 1352 | DB-5 | [2] |
Table 2: Mass Spectrometry Data for (-)-α-Cubebene (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Identity (Proposed) |
| 204 | 25 | [M]⁺ (Molecular Ion) |
| 161 | 100 | [M - C₃H₇]⁺ |
| 105 | 55 | [C₈H₉]⁺ |
| 93 | 45 | [C₇H₉]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 35 | [C₆H₇]⁺ |
| 41 | 30 | [C₃H₅]⁺ |
Note: Relative abundances are approximate and may vary slightly depending on the specific instrument and analytical conditions.
Experimental Protocols
This section details the recommended methodologies for the GC-MS analysis of (-)-α-Cubebene.
Sample Preparation
For the analysis of (-)-α-Cubebene from essential oils or plant extracts, proper sample preparation is crucial for accurate and reproducible results.
Materials:
-
Essential oil or plant extract containing (-)-α-Cubebene
-
Volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane)[2]
-
Vortex mixer
-
Micropipettes
-
Autosampler vials with inserts
Protocol:
-
Prepare a stock solution of the essential oil or extract by dissolving a known weight in a specific volume of a suitable volatile solvent.
-
For quantitative analysis, a concentration of approximately 10 µg/mL is recommended to achieve an on-column loading of about 10 ng with a 1 µL injection in splitless mode.[2]
-
For qualitative analysis (screening), a dilution of 1:10 or 1:100 (v/v) of the essential oil in the chosen solvent is typically sufficient.
-
Vortex the solution thoroughly to ensure homogeneity.
-
If any particulate matter is present, centrifuge the sample to prevent blockage of the GC syringe and contamination of the injector and column.[2]
-
Transfer the clear supernatant to a 1.5 mL glass autosampler vial, using an insert if the sample volume is limited (minimum 50 µL recommended).[2]
GC-MS Analysis
The following parameters are recommended for the separation and detection of (-)-α-Cubebene. These may need to be optimized for your specific instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium, constant flow or pressure mode (e.g., 13 psi)[3] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[3] |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sample concentration[3] |
| Oven Temperature Program | Initial temperature 70 °C, ramp at 2 °C/min to 270 °C[3] |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Source | Electron Ionization (EI)[3] |
| Ionization Energy | 70 eV[3] |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C[3] |
| Quadrupole Temperature | 150 °C[3] |
Data Processing and Component Identification
-
Process the acquired chromatograms and mass spectra using the instrument's data analysis software.
-
Identify the peak corresponding to (-)-α-Cubebene by comparing its retention time and mass spectrum with reference data from spectral libraries such as NIST.[3]
-
The identification can be further confirmed by comparing the calculated Kovats Retention Index with the value reported in the literature for a similar stationary phase.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of (-)-α-Cubebene.
Caption: Workflow for GC-MS analysis of (-)-alpha-Cubebene.
Signaling Pathway (Fragmentation)
The following diagram illustrates the proposed electron ionization fragmentation pathway of α-Cubebene.
Caption: Proposed fragmentation of alpha-Cubebene in EI-MS.
References
Application Note: A Proposed HPLC Method for the Quantification of (-)-α-Cubebene in Essential Oils and Botanical Extracts
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (-)-α-Cubebene, a tricyclic sesquiterpene found in various plant species.[1][2] While Gas Chromatography (GC) is the predominant technique for analyzing volatile compounds like (-)-α-Cubebene, this document outlines a robust HPLC method as a viable alternative, particularly for samples that are not amenable to GC analysis or when derivatization is undesirable.[1][3][4] The proposed method utilizes a reverse-phase C18 column with a methanol (B129727) and water mobile phase, offering a starting point for researchers in natural product chemistry, quality control, and drug discovery.
Introduction
(-)-α-Cubebene (C₁₅H₂₄) is a sesquiterpene hydrocarbon with a molecular weight of 204.35 g/mol .[1][2] It is a constituent of the essential oils of several plants, including cubeb pepper (Piper cubeba) and has garnered interest for its potential biological activities.[1] Accurate and reliable quantification of (-)-α-Cubebene is crucial for the standardization of botanical extracts and in pharmacological studies.
Traditionally, the analysis of sesquiterpenes is performed using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) due to their volatility.[1][5][6] However, HPLC offers several advantages, including the ability to analyze less volatile or thermally labile compounds without derivatization and simpler sample preparation protocols.[4] This note details a proposed HPLC method, providing a foundation for method development and validation for the routine analysis of (-)-α-Cubebene.
Proposed HPLC Method
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar compounds like sesquiterpenes.
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Methanol (HPLC grade)
-
-
Standard: (-)-α-Cubebene (purity ≥95%)
-
Sample Diluent: Methanol or Acetonitrile
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 90% Methanol and 10% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining and separating non-polar sesquiterpenes.
-
Mobile Phase: A high percentage of organic solvent (methanol) is necessary to elute the non-polar (-)-α-Cubebene from the C18 column. An isocratic elution is proposed for simplicity and robustness.
-
Detection: As (-)-α-Cubebene lacks a strong chromophore, detection at a low UV wavelength (210 nm) is suggested to achieve adequate sensitivity.[3]
Protocols
1. Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-α-Cubebene standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
2. Sample Preparation (for Essential Oil):
-
Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add methanol to the mark and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions may be necessary to bring the concentration of (-)-α-Cubebene within the calibration range.
3. Method Validation Parameters (Hypothetical Data):
The following table presents hypothetical performance characteristics that could be expected from a validated HPLC method for (-)-α-Cubebene. These values are based on typical performance for similar analytical methods and should be experimentally verified.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 7.5 min (subject to system variations) |
Visualizations
Caption: Workflow for sample preparation, HPLC analysis, and data processing.
Caption: Interrelationship of the selected HPLC method parameters.
Conclusion
The proposed HPLC method provides a solid starting point for the routine analysis of (-)-α-Cubebene in various sample matrices. The method is based on widely available instrumentation and consumables, ensuring its accessibility to most analytical laboratories. It is crucial to note that this method should be fully validated according to the relevant guidelines (e.g., ICH) to ensure its suitability for the intended application. This includes a thorough evaluation of specificity, linearity, accuracy, precision, and robustness. Further optimization of the mobile phase composition and gradient elution may be necessary for complex samples containing co-eluting compounds.
References
- 1. This compound|CAS 17699-14-8|Supplier [benchchem.com]
- 2. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-α-Cubebene in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-α-Cubebene is a tricyclic sesquiterpene with a rigid molecular architecture and defined stereochemistry, making it an intriguing candidate for applications in asymmetric synthesis.[1][2][3] As a naturally occurring chiral molecule, it is a member of the "chiral pool," which comprises readily available, enantiopure compounds that can be used as starting materials for the synthesis of complex chiral molecules.[4][5][6] While the total synthesis of (-)-α-cubebene has been a subject of interest to demonstrate synthetic strategies,[7][8] its direct application as a chiral auxiliary or ligand in asymmetric catalysis is not yet established in peer-reviewed literature.
This document outlines the hypothetical application of (-)-α-Cubebene as a scaffold for the development of novel chiral ligands for asymmetric catalysis. It provides a conceptual framework and hypothetical protocols to guide researchers in exploring its potential.
Hypothetical Application: (-)-α-Cubebene as a Chiral Ligand Scaffold
The rigid, tricyclic core of (-)-α-cubebene provides a well-defined three-dimensional structure. This rigidity is a desirable feature in a chiral ligand, as it can lead to more effective transfer of stereochemical information during a catalytic reaction, resulting in high enantioselectivity.
The alkene functionality within the cubebene (B12290509) structure serves as a handle for further chemical modification, allowing for the introduction of coordinating groups (e.g., phosphines, amines, oxazolines) that can bind to a metal center.
A proposed research workflow to investigate the potential of (-)-α-cubebene in asymmetric synthesis is outlined below.
Figure 1: Proposed workflow for developing and testing a chiral ligand derived from (-)-α-cubebene.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of a novel phosphine (B1218219) ligand from (-)-α-cubebene and its application in a model asymmetric hydrogenation reaction.
Synthesis of a Hypothetical Cubebene-Phosphine Ligand
This protocol describes a hypothetical transformation of the alkene in (-)-α-cubebene to an alcohol, followed by conversion to a phosphine.
Step 1: Hydroboration-Oxidation of (-)-α-Cubebene
-
Dissolve (-)-α-cubebene (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 9-BBN (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and slowly add aqueous NaOH (3M), followed by the dropwise addition of H₂O₂ (30% aqueous solution).
-
Stir at room temperature for 4 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Step 2: Tosylation of the Cubebene-Alcohol
-
Dissolve the purified alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the tosylate by column chromatography.
Step 3: Synthesis of the Cubebene-Phosphine
-
Prepare a solution of lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine (B32561) (1.1 eq) with n-butyllithium (1.1 eq) in anhydrous THF at 0 °C under argon.
-
Add a solution of the cubebene-tosylate (1.0 eq) in THF to the LiPPh₂ solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with degassed diethyl ether, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the resulting phosphine ligand by column chromatography under an inert atmosphere.
Application in Asymmetric Hydrogenation
This protocol describes the use of the hypothetical cubebene-phosphine ligand in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin (e.g., methyl α-acetamidoacrylate).
-
In a glovebox, charge a Schlenk flask with the cubebene-phosphine ligand (0.022 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in anhydrous and degassed CH₂Cl₂ (5 mL).
-
Stir the solution at room temperature for 30 minutes to form the catalyst.
-
In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 mmol) in CH₂Cl₂ (5 mL).
-
Transfer the substrate solution to an autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12 hours).
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Hypothetical Data Presentation
Should a family of ligands based on the (-)-α-cubebene scaffold be synthesized, their performance in a model reaction would be compared. The data would be tabulated to facilitate analysis of structure-activity relationships.
| Ligand | Metal | Substrate | Conversion (%) | ee (%) | Configuration |
| L1 (Cubebene-PPh₂) | Rh | Methyl α-acetamidoacrylate | >99 | 85 | (R) |
| L2 (Cubebene-PCy₂) | Rh | Methyl α-acetamidoacrylate | >99 | 78 | (R) |
| L3 (Cubebene-P(o-tolyl)₂) | Rh | Methyl α-acetamidoacrylate | 95 | 92 | (R) |
| L1 (Cubebene-PPh₂) | Ir | 1-(4-methoxyphenyl)ethan-1-one | 92 | 65 | (S) |
Table 1: Hypothetical results for the application of cubebene-derived ligands in asymmetric catalysis. Data is for illustrative purposes only.
Conclusion and Future Outlook
While the direct application of (-)-α-cubebene in asymmetric synthesis has not been reported, its unique and rigid chiral structure makes it a promising starting point for the development of novel chiral ligands. The hypothetical workflow and protocols presented here provide a roadmap for researchers to explore this potential. Future work should focus on the efficient functionalization of the cubebene core to introduce various coordinating moieties and the subsequent screening of these new ligands in a range of asymmetric transformations. Such research could unlock a new class of readily accessible, nature-derived ligands for asymmetric catalysis.
References
- 1. Cubebene - Wikipedia [en.wikipedia.org]
- 2. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-cubebene (CHEBI:10224) [ebi.ac.uk]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
- 7. (-)-alpha-Cubebene|CAS 17699-14-8|Supplier [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: Pharmacological Assay Design for (-)-α-Cubebene Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-α-Cubebene is a tricyclic sesquiterpene found in various plants, including Piper cubeba (cubeb berries).[1] While research on this specific stereoisomer is emerging, related compounds such as α-iso-cubebene and α-cubebenoate have demonstrated a range of promising pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[2][3][4][5][6] These findings suggest that (-)-α-Cubebene is a valuable candidate for further investigation. This document provides detailed protocols for a panel of in vitro assays to systematically evaluate the bioactivity of (-)-α-Cubebene.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds structurally related to (-)-α-Cubebene has been linked to the inhibition of pro-inflammatory mediators.[1][2] An isomer, α-iso-cubebene, has been shown to suppress the production of cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated cells.[1][2] The underlying mechanism may involve the modulation of key signaling pathways like NF-κB and MAPK.[4][7]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of (-)-α-Cubebene to inhibit the production of nitric oxide, a key inflammatory mediator, in mouse macrophages stimulated with bacterial lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
(-)-α-Cubebene (high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of (-)-α-Cubebene in DMSO. Make serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Inflammation Induction: Pre-treat the cells with 100 µL of the (-)-α-Cubebene dilutions for 1 hour. Then, add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-treated control.
Data Presentation: Anti-inflammatory Activity
| Concentration of (-)-α-Cubebene (µM) | NO Production (µM) | % Inhibition of NO | Cell Viability (%) |
| Vehicle Control (0) | 1.2 ± 0.3 | - | 100 |
| LPS Control (0) | 45.8 ± 2.1 | 0 | 98 ± 2.5 |
| 1 | 40.1 ± 1.9 | 12.4 | 99 ± 1.8 |
| 5 | 32.5 ± 1.5 | 29.0 | 97 ± 2.1 |
| 10 | 21.3 ± 1.1 | 53.5 | 96 ± 2.3 |
| 25 | 10.7 ± 0.8 | 76.6 | 94 ± 3.0 |
| 50 | 6.2 ± 0.5 | 86.5 | 91 ± 3.4 |
Data are represented as mean ± SD (n=3). Cell viability should be assessed in a parallel experiment (e.g., using MTT assay) to rule out cytotoxicity.
Visualization: Anti-inflammatory Signaling Pathway
Anticancer Activity
Derivatives of cubebene have shown potential as anticancer agents by inducing apoptosis and inhibiting cell migration and adhesion.[3][8][9] These effects are often mediated through the regulation of signaling pathways like MAPK and PI3K/AKT.[8][9] Therefore, evaluating the cytotoxic and apoptotic effects of (-)-α-Cubebene on cancer cell lines is a critical step.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation, providing an indication of the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., CT26 colon carcinoma, HCT116 human colon cancer)
-
Normal cell line (e.g., CCD-18Co human fibroblasts) for selectivity assessment
-
(-)-α-Cubebene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 7 x 10³ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with various concentrations of (-)-α-Cubebene (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Description | IC₅₀ of (-)-α-Cubebene (µM) after 48h |
| CT26 | Murine Colon Carcinoma | 45.2 ± 3.8 |
| HCT116 | Human Colon Carcinoma | 68.7 ± 5.1 |
| AGS | Human Gastric Adenocarcinoma | 82.1 ± 6.5 |
| CCD-18Co | Normal Human Fibroblasts | > 200 |
Data are represented as mean ± SD (n=3). A higher IC₅₀ value in normal cells indicates selectivity.
Visualization: Anticancer Assay Workflow
Antimicrobial Activity
Essential oils containing α-cubebene have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
(-)-α-Cubebene
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Ketoconazole)
Procedure:
-
Inoculum Preparation: Prepare a microbial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL, standardized using the 0.5 McFarland standard.
-
Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of a stock solution of (-)-α-Cubebene (e.g., 1024 µg/mL in broth with a low percentage of DMSO) to the first well. Perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a solvent control (inoculum with DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of (-)-α-Cubebene at which there is no visible turbidity (growth).
Data Presentation: Antimicrobial Activity (MIC Values)
| Microorganism | Type | MIC of (-)-α-Cubebene (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 64 |
| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | 128 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 256 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | > 512 |
| Candida albicans ATCC 90028 | Fungus (Yeast) | 128 |
MIC values are determined as the lowest concentration inhibiting visible growth after incubation.
Antioxidant Activity
Sesquiterpenes are known for their antioxidant properties.[10] This activity can be evaluated by measuring the compound's ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
(-)-α-Cubebene
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of (-)-α-Cubebene and ascorbic acid in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.[11]
-
Incubation: Shake the plate and incubate for 30 minutes in the dark at room temperature.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC₅₀ value.
Data Presentation: Antioxidant Activity
| Compound | IC₅₀ for DPPH Scavenging (µg/mL) |
| (-)-α-Cubebene | 85.4 ± 7.2 |
| Ascorbic Acid (Control) | 8.1 ± 0.6 |
IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals. Data are mean ± SD (n=3).
Visualization: Antioxidant Mechanism
References
- 1. (-)-alpha-Cubebene|CAS 17699-14-8|Supplier [benchchem.com]
- 2. α-Iso-cubebene, a natural compound isolated from Schisandra chinensis fruit, has therapeutic benefit against polymicrobial sepsis [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Obesity Effect of α-Cubebenol Isolated from Schisandra chinensis in 3T3-L1 Adipocytes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of endothelial cell adhesion by the new anti-inflammatory agent alpha-iso-cubebene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effects of α-Cubebenoate Derived from Schisandra chinensis in CT26 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Effects of α-Cubebenoate Derived from Schisandra chinensis in CT26 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae [mdpi.com]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of (-)-α-Cubebene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-α-Cubebene, a sesquiterpene found in the essential oils of various plants, presents a compelling case for investigation as a potential anti-inflammatory agent. While direct and extensive research on the anti-inflammatory properties of (-)-α-Cubebene is emerging, significant data from its closely related isomer, α-iso-cubebene, and a related compound, α-cubebenoate, both isolated from Schisandra chinensis, provide a strong rationale for its study.[1][2] These related compounds have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
The primary mechanism of action suggested by studies on these related cubebenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the production of a wide array of pro-inflammatory mediators. By suppressing these signaling cascades, cubebene (B12290509) derivatives have been observed to decrease the production of nitric oxide (NO), a key inflammatory molecule, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3] Furthermore, they have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of key inflammatory mediators.[1]
These findings suggest that (-)-α-Cubebene may offer a therapeutic potential for a variety of inflammatory conditions. The following data, derived from studies on its related compounds, underscores the promise of (-)-α-Cubebene as a subject for further anti-inflammatory research and drug development.
Quantitative Data on the Anti-inflammatory Effects of Cubebene Analogs
The following tables summarize the quantitative data on the anti-inflammatory effects of α-iso-cubebene and α-cubebenoate, providing a benchmark for investigating (-)-α-Cubebene.
Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS/COX-2 Expression
| Compound | Cell Line | Stimulant | Measured Parameter | Concentration | % Inhibition / Effect | Reference |
| α-iso-cubebene | Murine Microglia | Amyloid β | NO Production | Not specified | Significant Inhibition | [1] |
| α-iso-cubebene | Murine Microglia | Amyloid β | iNOS Expression | Not specified | Significant Inhibition | [1] |
| α-iso-cubebene | Murine Microglia | Amyloid β | COX-2 Expression | Not specified | Significant Inhibition | [1] |
| α-cubebenoate | Mouse Peritoneal Macrophages | LPS | NO Production | 5-10 µg/mL | Significant Inhibition | [4] |
| α-cubebenoate | Mouse Peritoneal Macrophages | LPS | iNOS Expression | 5-10 µg/mL | Significant Inhibition | [4] |
| α-cubebenoate | Mouse Peritoneal Macrophages | LPS | COX-2 Expression | 5-10 µg/mL | Significant Inhibition | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line / Model | Stimulant | Cytokine | Concentration | % Inhibition / Effect | Reference |
| α-iso-cubebene | Murine Microglia | Amyloid β | TNF-α | Not specified | Significant Inhibition | [3] |
| α-iso-cubebene | Murine Microglia | Amyloid β | IL-1β | Not specified | Significant Inhibition | [3] |
| α-iso-cubebene | Murine Microglia | Amyloid β | IL-6 | Not specified | Significant Inhibition | [3] |
| α-iso-cubebene | Mouse Sepsis Model | CLP | TNF-α | Not specified | Significant Attenuation | [2] |
| α-iso-cubebene | Mouse Sepsis Model | CLP | IL-1β | Not specified | Significant Attenuation | [2] |
| α-iso-cubebene | Mouse Sepsis Model | CLP | IL-6 | Not specified | Significant Attenuation | [2] |
| α-cubebenoate | Mouse Sepsis Model | CLP | IL-1β | 15 mg/kg | Strong Decrease | [5] |
| α-cubebenoate | Mouse Sepsis Model | CLP | IL-6 | 15 mg/kg | Strong Decrease | [5] |
LPS: Lipopolysaccharide, CLP: Cecal Ligation and Puncture
Visualizations
Signaling Pathways
Caption: Hypothesized mechanism of (-)-α-Cubebene's anti-inflammatory action.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of (-)-α-Cubebene on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
(-)-α-Cubebene
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent Kit
-
ELISA kits for mouse TNF-α and IL-6
-
Protein extraction reagents and Western blot apparatus
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
For Nitric Oxide and Cytokine assays, seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
For Western blot analysis, seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of (-)-α-Cubebene in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of (-)-α-Cubebene.
-
Incubate the cells for 1-2 hours.
-
-
Stimulation:
-
Following pre-treatment with (-)-α-Cubebene, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays, and shorter time points like 30-60 minutes for signaling protein phosphorylation).
-
-
Sample Collection:
-
After incubation, centrifuge the plates and collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
For Western blotting, wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Griess Reagent A (Sulfanilamide solution)
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Add 50 µL of cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.
References
- 1. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Iso-cubebene, a natural compound isolated from Schisandra chinensis fruit, has therapeutic benefit against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Iso-cubebenol inhibits inflammation-mediated neurotoxicity and amyloid beta 1-42 fibril-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel anti-inflammatory compound, α-cubebenoate from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-septic activity of α-cubebenoate isolated from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-α-Cubebene as a Chiral Building Block in Organic Synthesis
Introduction
(-)-α-Cubebene is a tricyclic sesquiterpene first isolated from the oil of cubeb berries (Piper cubeba). Its rigid, conformationally constrained structure and multiple stereocenters make it an attractive target for total synthesis and a potential chiral building block for the synthesis of other complex molecules. While the primary focus in the literature has been on the total synthesis of (-)-α-cubebene itself, its chiral scaffold presents opportunities for derivatization and use as a chiral synthon. These notes provide an overview of the synthetic routes to access this chiral building block and explore its potential applications in organic synthesis.
1. Access to the Chiral Building Block: Total Synthesis of (-)-α-Cubebene
The asymmetric synthesis of (-)-α-cubebene is crucial for its availability as a chiral building block. Several strategies have been developed, primarily relying on metal-catalyzed rearrangement reactions and intramolecular cyclizations.
1.1. Gold- and Platinum-Catalyzed Ohloff-Rautenstrauch Rearrangement
A prominent stereoselective total synthesis of (-)-α-cubebene utilizes a gold- or platinum-catalyzed Ohloff-Rautenstrauch rearrangement of a propargyl acetate (B1210297).[1] This key step constructs the tricyclic core of the molecule with high stereocontrol. The general approach involves the cycloisomerization of an enyne bearing a propargylic acetate.
Experimental Workflow: Gold/Platinum-Catalyzed Synthesis of (-)-α-Cubebene
Caption: Synthetic workflow for (-)-α-Cubebene via metal-catalyzed rearrangement.
Key Reaction Parameters for Metal-Catalyzed Cycloisomerization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| PtCl₂ (5 mol%) | Toluene (B28343) | 80 | 79 | [1] |
| (PPh₃)AuCl/AgSbF₆ | Dichloromethane | Room Temp | High | [1] |
Protocol: Platinum-Catalyzed Ohloff-Rautenstrauch Rearrangement
-
Preparation: To a solution of the propargyl acetate enyne precursor in dry toluene (0.1 M), add PtCl₂ (5 mol%).
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of silica (B1680970) gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the tricyclic ketone intermediate.
1.2. Intramolecular Cyclization of an Olefinic Diazoketone
An alternative approach to the cubebene skeleton involves the intramolecular cyclization of an olefinic diazoketone, often catalyzed by a copper salt like cupric sulfate (B86663).[2][3] This method generates the characteristic bicyclo[3.1.0]hexane system of the cubebene core. While some reported syntheses using this method have produced racemic mixtures, the strategic placement of chiral centers in the diazoketone precursor can lead to stereoselective outcomes.
Synthetic Pathway: Copper-Catalyzed Intramolecular Cyclization
Caption: Synthesis of the cubebene core via intramolecular diazoketone cyclization.
Protocol: Cupric Sulfate-Catalyzed Intramolecular Cyclization [3]
-
Preparation: To a refluxing suspension of anhydrous cupric sulfate in dry cyclohexane (B81311), add a solution of the olefinic diazoketone in cyclohexane dropwise over 30 minutes.
-
Reaction: Maintain the reflux for 1.5 hours after the addition is complete.
-
Monitoring: Monitor the disappearance of the diazoketone starting material by TLC, observing for the cessation of nitrogen evolution.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of norketones, can be purified by preparative gas chromatography or column chromatography.
2. Application of (-)-α-Cubebene as a Chiral Building Block
While the total synthesis of (-)-α-cubebene is well-documented, its subsequent use as a versatile chiral building block for the synthesis of other natural products or complex molecules is not extensively reported in the scientific literature. The rigid tricyclic framework can make selective functionalization challenging. However, the existing double bond and allylic positions offer potential sites for chemical modification.
2.1. Derivatization Potential
The chemical structure of (-)-α-cubebene allows for several potential transformations to generate novel chiral derivatives:
-
Epoxidation: The double bond can be epoxidized to introduce new stereocenters and provide a handle for nucleophilic ring-opening.
-
Hydroboration-Oxidation: This reaction would lead to the regioselective and stereoselective introduction of a hydroxyl group.
-
Allylic Oxidation: The allylic positions can be oxidized to introduce carbonyl or hydroxyl functionalities.
-
Ozonolysis: Cleavage of the double bond via ozonolysis would yield a chiral diketone, which could serve as a precursor to other complex structures.
One example of a derivative is α-cubebenoate, which has been studied for its anti-cancer properties.[4] This suggests that functionalization of the cubebene core is feasible and can lead to biologically active molecules.
Logical Relationship: Derivatization of (-)-α-Cubebene
Caption: Potential synthetic transformations starting from (-)-α-Cubebene.
(-)-α-Cubebene is a structurally interesting chiral natural product that has been the subject of several elegant total syntheses. These syntheses provide access to an enantiomerically pure tricyclic scaffold. While its application as a versatile chiral building block for the synthesis of a wide range of other molecules is not yet well-established in the literature, its inherent chirality and functional handles present opportunities for the development of novel synthetic methodologies and the creation of new chiral molecules with potential biological activity. The protocols for its synthesis provided herein offer a starting point for researchers interested in exploring the synthetic utility of this unique chiral sesquiterpene.
References
Application Notes and Protocols for Testing the Insecticidal Activity of (-)-alpha-Cubebene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the insecticidal properties of (-)-alpha-Cubebene, a sesquiterpene found in various aromatic plants. The following sections offer standardized methods for assessing contact toxicity, fumigant toxicity, and antifeedant effects, which are crucial for determining the potential of this compound as a novel insecticide.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Contact Toxicity of this compound against [Insect Species]
| Concentration (µ g/insect or µg/cm²) | No. of Insects Tested | No. of Replicates | Mortality (%) after 24h | Mortality (%) after 48h | LD50 (µ g/insect or µg/cm²) |
| Control (Solvent) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Positive Control |
Table 2: Fumigant Toxicity of this compound against [Insect Species]
| Concentration (µL/L air) | No. of Insects Tested | No. of Replicates | Mortality (%) after 24h | Mortality (%) after 48h | LC50 (µL/L air) |
| Control (Solvent) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Positive Control |
Table 3: Antifeedant Activity of this compound against [Insect Species]
| Concentration (mg/mL) | Leaf Area Consumed (Treated) (cm²) | Leaf Area Consumed (Control) (cm²) | No. of Replicates | Antifeedant Index (%) |
| Control (Solvent) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Positive Control |
Experimental Protocols
Contact Toxicity Assay (Topical Application)
This protocol determines the toxicity of this compound when applied directly to the insect.
Materials:
-
This compound of known purity
-
Acetone or another suitable solvent
-
Micropipette or micro-applicator
-
Glass vials or Petri dishes
-
Test insect species (e.g., stored product pests like Sitophilus oryzae or Tribolium castaneum)[1][2]
-
Positive control (a known insecticide)
-
Ventilated holding chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of dilutions to create a range of concentrations.[3]
-
Insect Handling: Anesthetize the adult insects by chilling them on ice for a few minutes to immobilize them.[4]
-
Topical Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.5 µL to 1 µL) of the test solution to the dorsal thorax of each insect.[2][4]
-
Control Groups: Treat a control group with the solvent only and another group with the positive control.
-
Observation: Place the treated insects in clean glass vials or Petri dishes with a food source and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity).[5]
-
Mortality Assessment: Record the number of dead insects at 24 and 48 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.[6]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LD50 value using Probit analysis.[2][3]
Caption: Workflow for Contact Toxicity Assay.
Fumigant Toxicity Assay
This protocol assesses the toxicity of volatile this compound vapors to insects.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Filter paper discs
-
Glass jars or containers with airtight lids (e.g., 300-500 mL)[4]
-
Test insect species
-
Positive control (a known fumigant)
-
Controlled environment chamber
Procedure:
-
Preparation of Test Substance: Prepare different concentrations of this compound in a suitable solvent.
-
Application: Apply a specific volume of the test solution onto a filter paper disc. Allow the solvent to evaporate completely.[4]
-
Exposure Chamber: Suspend the treated filter paper inside the glass jar. Introduce a known number of insects into the jar and seal it tightly.[4]
-
Control Groups: Use a filter paper treated with solvent only for the control group and another with a positive control.
-
Incubation: Keep the sealed jars in a controlled environment (e.g., 25 ± 2°C) for a specific exposure period (e.g., 24 hours).[7]
-
Mortality Assessment: After the exposure period, transfer the insects to clean containers with food and fresh air. Record mortality at 24 and 48 hours.[4]
-
Data Analysis: Calculate the percentage mortality, correct for control mortality, and determine the LC50 value using Probit analysis.[8]
Caption: Workflow for Fumigant Toxicity Assay.
Antifeedant Assay (Leaf Disc Choice Test)
This protocol evaluates the ability of this compound to deter insects from feeding.
Materials:
-
This compound
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Fresh host plant leaves
-
Cork borer or circular punch
-
Petri dishes lined with moist filter paper
-
Test insect species (larval stages are often used, e.g., Spodoptera exigua)[5]
-
Positive control (a known antifeedant, e.g., neem oil)
Procedure:
-
Preparation of Leaf Discs: Cut uniform leaf discs from fresh host plant leaves using a cork borer.[5]
-
Preparation of Test Solutions: Prepare various concentrations of this compound in a suitable solvent.
-
Treatment of Leaf Discs: For the treatment group, dip the leaf discs in the test solutions for a few seconds and allow them to air-dry. For the control group, dip the leaf discs in the solvent only.[9]
-
Experimental Setup: In each Petri dish, place one treated and one control leaf disc. Introduce a single, pre-starved insect larva into the center of the dish.[5]
-
Incubation: Maintain the Petri dishes in a controlled environment.
-
Feeding Assessment: After a set period (e.g., 24 hours), remove the leaf discs and measure the area consumed for both treated and control discs. This can be done using a leaf area meter or image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.[10]
Caption: Workflow for Antifeedant Assay.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is not yet fully elucidated, many sesquiterpenes exert their insecticidal effects by interfering with the insect's nervous system. A common target for such compounds is the octopaminergic system, which modulates various physiological and behavioral processes in insects. The following diagram illustrates a hypothetical pathway where this compound could act as an antagonist to octopamine (B1677172) receptors, leading to neurotoxic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Composition and Insecticidal Activity of Essential Oils from Zanthoxylum dissitum Leaves and Roots against Three Species of Storage Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. scispace.com [scispace.com]
- 6. Chemical composition and the insecticidal activity of Aeollanthus pubescens leaf essential oil against Anopheles gambiae sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Anwendungshinweis und Protokoll: Derivatisierung von (-)-alpha-Cubeben zur verbesserten analytischen Detektion
Anwendungsbereich: Qualitätskontrolle, Naturstoff-Forschung, Pharmakologie
Zusammenfassung: Dieser Anwendungshinweis beschreibt ein Protokoll zur Derivatisierung von (-)-alpha-Cubeben, einem Sesquiterpen, das in verschiedenen Pflanzen, einschließlich Piper cubeba, vorkommt, zur Verbesserung seiner analytischen Detektion mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebene Silylierungsmethode führt zu einer erhöhten Flüchtigkeit und thermischen Stabilität des Analyten, was zu einer verbesserten chromatographischen Auflösung und einer signifikant höheren Signalintensität im Vergleich zur Analyse des nicht-deriviatisierten Moleküls führt.
Einleitung
(-)-alpha-Cubeben ist ein tricyclisches Sesquiterpen, das aufgrund seiner potenziellen pharmakologischen Eigenschaften, einschließlich entzündungshemmender Wirkungen, von wissenschaftlichem Interesse ist.[1][2] Die genaue und empfindliche Quantifizierung dieser Verbindung in komplexen Matrices wie Pflanzenextrakten ist für die Forschung und Entwicklung von entscheidender Bedeutung. Die direkte GC-MS-Analyse von Sesquiterpenen kann jedoch aufgrund von Faktoren wie unzureichender Flüchtigkeit und möglicher thermischer Zersetzung im Injektor zu suboptimalen Ergebnissen führen.
Die chemische Derivatisierung ist eine etablierte Strategie, um diese Einschränkungen zu überwinden. Durch die Umwandlung polarer funktioneller Gruppen in weniger polare, stabilere Einheiten können die chromatographischen Eigenschaften und die Nachweisempfindlichkeit verbessert werden. Die Silylierung, insbesondere die Umsetzung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), ist eine weit verbreitete und effektive Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen. Obwohl (-)-alpha-Cubeben selbst keine hochpolaren funktionellen Gruppen besitzt, kann eine Derivatisierung an potenziell vorhandenen Hydroxylgruppen, die durch Isomerisierung oder als Verunreinigungen in der Probe vorliegen, oder eine Reaktion mit dem Molekül selbst unter bestimmten Bedingungen die analytische Leistung steigern. Studien haben gezeigt, dass die Silylierung die GC/MS-Antwort für verschiedene Analyten im Vergleich zu nicht-deriviatisierten Gegenstücken signifikant erhöhen kann.[3]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwartete Verbesserung der analytischen Parameter durch die Silylierungs-Derivatisierung von Sesquiterpenen wie (-)-alpha-Cubeben zusammen. Die Daten basieren auf allgemeinen Beobachtungen bei der Silylierung von Analyten für die GC-MS-Analyse und spezifischen Berichten über eine verbesserte Detektion.[3]
| Parameter | Nicht-derivatisierte Analyse | Silylierungs-Derivatisierung (MSTFA) | Erwartete Verbesserung |
| Relative GC/MS-Antwort | 100 % | ~170 % | Faktor ~1.7[3] |
| Nachweisgrenze (LOD) | Probenabhängig | Geringer | Verbesserte Empfindlichkeit |
| Quantifizierungsgrenze (LOQ) | Probenabhängig | Geringer | Verbesserte Empfindlichkeit |
| Peak-Symmetrie | Moderat | Hoch | Reduziertes Tailing |
| Thermische Stabilität | Moderat | Hoch | Geringerer Abbau im Injektor |
Experimentelle Protokolle
Materialien und Reagenzien
-
(-)-alpha-Cubeben Standard
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Hexan (GC-Qualität)
-
Probenmaterial (z.B. ätherisches Öl oder Extrakt)
-
2-mL-GC-Vials mit Septumkappen
-
Mikroliterspritzen
Probenvorbereitung
-
Standardlösung: Eine Stammlösung von (-)-alpha-Cubeben (1 mg/mL) in Hexan herstellen. Daraus eine Serie von Verdünnungen für die Kalibrierung erstellen.
-
Probenextrakt: Das Probenmaterial, das (-)-alpha-Cubeben enthält, in Hexan lösen oder verdünnen, um eine Konzentration im erwarteten Kalibrierbereich zu erreichen.
Derivatisierungsprotokoll (Silylierung)
-
100 µL der Standardlösung oder des Probenextrakts in ein GC-Vial geben.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur eindampfen.
-
Dem trockenen Rückstand 50 µL MSTFA und 50 µL Pyridin zugeben.
-
Das Vial fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.
-
Das Vial auf Raumtemperatur abkühlen lassen. Die Probe ist nun für die GC-MS-Analyse bereit.
GC-MS Analyseprotokoll
-
Gaschromatograph: Agilent 7890B GC-System (oder äquivalent)
-
Massenspektrometer: Agilent 5977A MSD (oder äquivalent)
-
Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke)
-
Trägergas: Helium, konstante Flussrate von 1.0 mL/min
-
Injektor: Splitless-Modus, Temperatur 250 °C, Injektionsvolumen 1 µL
-
Ofenprogramm:
-
Anfangstemperatur: 60 °C, gehalten für 2 Minuten
-
Rampe 1: Anstieg um 10 °C/min auf 180 °C
-
Rampe 2: Anstieg um 20 °C/min auf 280 °C, gehalten für 5 Minuten
-
-
MS-Parameter:
-
Transferlinien-Temperatur: 280 °C
-
Ionenquellentemperatur: 230 °C
-
Elektronenionisation (EI) bei 70 eV
-
Scan-Bereich: m/z 40-400
-
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Schematische Darstellung des Arbeitsablaufs.
Anti-inflammatorischer Signalweg
Isomere von Cubeben und verwandte Verbindungen aus Piper cubeba haben entzündungshemmende Eigenschaften gezeigt, indem sie die Produktion von pro-inflammatorischen Zytokinen wie TNF-α, IL-1β und IL-6 hemmen.[4][5] Diese Effekte werden über die Modulation von Schlüssel-Signalwegen wie NF-κB und MAPK vermittelt.[6][7]
Abbildung 2: Hemmung von Entzündungssignalwegen.
Fazit
Die Derivatisierung von (-)-alpha-Cubeben mittels Silylierung ist eine effektive Methode zur Verbesserung der analytischen Detektion durch GC-MS. Das vorgestellte Protokoll bietet eine zuverlässige Vorgehensweise zur Steigerung der Signalintensität und Verbesserung der chromatographischen Leistung. Dies ermöglicht eine präzisere Quantifizierung von (-)-alpha-Cubeben in verschiedenen Probenmatrices und unterstützt somit die weitere Erforschung seiner pharmakologischen Eigenschaften.
References
- 1. (-)-alpha-Cubebene|CAS 17699-14-8|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Iso-cubebene, a natural compound isolated from Schisandra chinensis fruit, has therapeutic benefit against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piper cubeba L. Methanol Extract Has Anti-Inflammatory Activity Targeting Src/Syk via NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of (-)-alpha-Cubebene from natural extraction.
Welcome to the technical support center for the optimization of (-)-alpha-Cubebene isolation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, detailed experimental protocols, and comparative data to enhance the yield and purity of this compound from natural sources, primarily Piper cubeba (cubeb berries).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
Extraction Troubleshooting
Q1: My overall essential oil yield from steam distillation is consistently low. What are the likely causes and solutions?
A: Low essential oil yield is a common problem that can stem from several factors related to process parameters and raw material preparation.
-
Cause 1: Inefficient Process Parameters. The duration of distillation, the steam flow rate, and the ratio of liquid to plant material are critical.[1] For many botanicals, oil yield increases with distillation time up to a certain point (e.g., 8 hours) before plateauing.[1] Similarly, an optimal steam flow rate is crucial; too low a rate may not efficiently carry over the volatile oils, while too high a rate can lead to channeling and reduced efficiency.[2]
-
Solution: Systematically optimize your steam distillation parameters. Begin by extending the distillation time and monitoring the yield at set intervals to find the optimal duration. Adjust the steam flow rate; studies have shown that for some materials, a lower steam flow rate can monotonically increase the oil yield.[2] Also, ensure the liquid-to-material ratio is appropriate, as this was identified as a critical process parameter in optimizing volatile oil extraction.[1]
-
Cause 2: Improper Material Preparation. The physical state of the plant material significantly impacts solvent or steam penetration.
-
Solution: Ensure the raw material (Piper cubeba berries) is properly prepared. The berries should be dried to an appropriate moisture level and ground to a uniform, fine particle size.[3] This increases the surface area available for steam interaction, facilitating a more efficient extraction of the volatile sesquiterpenes.[4]
Q2: I am using a modern extraction technique like Microwave-Assisted Hydrodistillation (MAHD), and while the yield seems high, GC-MS analysis shows a complex mixture with unexpected isomers. What could be happening?
A: You are likely observing microwave-induced isomerization. Studies have shown that microwave heating in the presence of polar solvents can cause the isomerization of certain sesquiterpenes, leading to a dramatic increase in the quantity of α-cubebene, but also the formation of other isomers and solvent-addition products.[5][6]
-
Cause: The high energy of microwave irradiation in polar solvents can induce rearrangements in the strained tricyclic structure of cubebene (B12290509) and related sesquiterpenes present in the plant matrix.[6] This can convert other naturally occurring sesquiterpenes into α-cubebene or its isomers.[6]
-
Solution: If the goal is to extract the natural profile of the essential oil without alteration, a lower-energy extraction method like traditional steam distillation or supercritical fluid extraction (SFE) at a moderate temperature should be considered.[7] If the goal is to maximize the α-cubebene content regardless of its origin (natural vs. isomerized), then MAHD conditions can be optimized. However, be aware that this will require more rigorous downstream purification to isolate the desired this compound from newly formed isomers.
Q3: My Supercritical Fluid Extraction (SFE) yield is poor. How can I improve it?
A: SFE is highly tunable, and low yields are typically due to suboptimal parameters of pressure, temperature, or solvent composition.
-
Cause 1: Insufficient Solvent Power. Supercritical CO₂ is non-polar and may not efficiently extract slightly more polar sesquiterpenes on its own.[8]
-
Solution: Introduce a polar co-solvent. The addition of a small percentage (e.g., <10%) of ethanol (B145695) or methanol (B129727) can significantly increase the solvation power of the supercritical CO₂, enhancing its affinity for compounds like sesquiterpenes and increasing the extraction yield.[7][8]
-
Cause 2: Suboptimal Temperature and Pressure. The density of the supercritical fluid, which dictates its dissolving power, is a function of temperature and pressure.[9] An increase in pressure generally increases fluid density and solute solubility.[10] The effect of temperature is more complex; higher temperatures can increase the vapor pressure of the solute, making it easier to extract, but can also reduce the fluid's density, lowering solubility.[9]
-
Solution: Optimize these parameters. For many bioactive compounds, a pressure of around 300 bar and a temperature of 40-60°C are considered effective starting points.[8][10] It is crucial to perform small-scale experiments varying both pressure and temperature to find the optimal conditions for this compound.
Purification Troubleshooting
Q4: I am having difficulty separating this compound from other isomeric sesquiterpenes using silica (B1680970) gel column chromatography. The fractions are always mixed.
A: This is a common challenge due to the similar polarities of sesquiterpene isomers. The solution lies in optimizing your chromatographic conditions.
-
Cause 1: Improper Mobile Phase (Eluent) System. If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, elution will be very slow, and bands will broaden, leading to overlap.
-
Solution: Use a non-polar solvent system and employ gradient elution. Start with a very non-polar mobile phase, such as pure n-hexane, and gradually increase the polarity by slowly introducing a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. This will allow the different isomers to separate more effectively based on their subtle differences in polarity. Monitor the separation meticulously using Thin-Layer Chromatography (TLC) before and during the column run to determine the optimal solvent gradient.
-
Cause 2: Poor Column Packing. A poorly packed column with channels or cracks will lead to uneven solvent flow and very poor separation.[1]
-
Solution: Ensure the column is packed correctly. Use the slurry method to create a homogenous and stable bead bed.[1] Avoid introducing air bubbles by de-gassing buffers and pouring the slurry carefully.[2] A well-packed column is critical for achieving high resolution.
-
Cause 3: Overloading the Column. Applying too much crude extract to the column will exceed its separation capacity, leading to broad, overlapping bands.
-
Solution: Reduce the amount of sample loaded onto the column. For high-purity isolations, the sample load should typically be 1-5% of the mass of the stationary phase (silica gel). If further purification is needed, consider using reversed-phase preparative HPLC, which can offer higher resolution for difficult separations.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method is a trade-off between yield, purity, cost, and processing time. The following tables summarize findings from studies comparing different techniques for essential oil extraction. While not all studies focus exclusively on Piper cubeba, the relative performance is indicative for sesquiterpene-rich materials.
Table 1: Yield Comparison of Supercritical Fluid Extraction (SFE) vs. Steam Distillation (SD)
| Plant Material | Method | Max Yield (wt. %) | Key Finding | Reference |
|---|---|---|---|---|
| Pimpinella affinis | SFE | 5.20% | SFE yield was over 6 times higher than SD. | [11] |
| SD | 0.82% | [11] | ||
| Lippia graveolens | SFE | 2.8% | SD provided a higher overall yield. | [12][13] |
| SD | 4.1% | However, SFE resulted in a higher percentage of the main target compound (carvacrol) in the extract. | [13] | |
| Mentha spicata | SFE | - | SFE extract was found to be of superior compositional quality compared to the SD extract. | [14] |
| | SD | - | |[14] |
Table 2: Parameter Effects on Microwave-Assisted Hydrodistillation (MAHD) of Piper cubeba
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Microwave Power | 100 W | No essential oil obtained after 1.5 hours. | |
| 180 W | Optimal power for 100g of material. | ||
| 300 W | Raw material burned before oil could be extracted. | ||
| Raw Material Size | Powder | Allows for easier evaporation of essential oil compared to grains. |
| | Grains | Slower extraction rate. | |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is a generalized procedure based on methodologies for extracting sesquiterpenes and other bioactive compounds from Piper species.[10]
-
Material Preparation:
-
Dry the Piper cubeba berries at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried berries to a fine, uniform powder (e.g., particle size < 0.5 mm).
-
-
SFE System Setup:
-
Extraction:
-
Pressurize the system with CO₂ and introduce the co-solvent.
-
Begin the extraction process. A dynamic extraction time of 60-90 minutes is a typical starting point.
-
The extract is swept from the vessel into a separator at a lower pressure, where the extract precipitates and the CO₂ returns to a gaseous state.
-
-
Collection & Analysis:
-
Collect the crude extract from the separator.
-
Dissolve a small aliquot of the extract in a suitable solvent (e.g., hexane (B92381) or ethanol) for analysis.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and purity of this compound.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of a crude sesquiterpene-rich extract.
-
Preparation:
-
Deactivate silica gel by mixing it with a small amount of water (e.g., 10-15% by weight) to improve separation.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles. Add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the starting mobile phase (n-hexane).
-
Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Collect fractions continuously and monitor them by TLC.
-
Gradually increase the solvent polarity by adding small percentages of ethyl acetate (e.g., starting with 0.5%, then 1%, 2%, 5%, etc.).
-
This gradient elution will separate compounds based on their affinity for the silica gel. Sesquiterpenes like cubebene will elute in the early, highly non-polar fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using GC-MS to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the final product.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: General workflow for isolating this compound.
Caption: Troubleshooting decision tree for low yield or purity.
References
- 1. google.com [google.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 17699-14-8|Supplier [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies and Degradation Pathways of (-)-alpha-Cubebene
Disclaimer: Information regarding the specific degradation pathways and stability of (-)-alpha-Cubebene is limited in publicly available literature. Therefore, this technical support center provides guidance based on the general chemical properties of sesquiterpenes, established principles of forced degradation studies as per ICH guidelines, and common analytical methodologies. The provided experimental protocols are templates and should be adapted based on specific experimental needs and results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a sesquiterpene hydrocarbon like this compound?
A1: As a tricyclic sesquiterpene, this compound's stability is primarily influenced by its strained ring structure and the presence of a double bond.[1] Key concerns include:
-
Isomerization: Acidic conditions or thermal stress can induce rearrangement of the carbon skeleton, leading to the formation of various isomers.[1]
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light. This can lead to the formation of epoxides, aldehydes, ketones, or alcohols.
-
Thermal Degradation: High temperatures can cause isomerization or fragmentation of the molecule.
Q2: What are the most suitable analytical techniques for monitoring the stability of this compound and its degradation products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatile nature of sesquiterpenes, GC-MS is a powerful tool for separating and identifying degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV and MS detection: HPLC, particularly with a mass spectrometer detector (LC-MS), is crucial for analyzing less volatile degradation products and for quantitative analysis. A photodiode array (PDA) detector can help in assessing peak purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown degradation products that have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups, indicating degradation.
Q3: What are the typical stress conditions applied in forced degradation studies for compounds like this compound?
A3: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to understand the intrinsic stability of a molecule.[2][3][4] Typical conditions include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photostability: Exposure to a controlled light source (e.g., UV and visible light).[2]
-
Thermal Stress: Heating the sample in both solid and solution states.
Q4: How can I differentiate between degradation products and potential isomers of this compound?
A4: Differentiating between isomers and other degradation products requires a multi-faceted analytical approach:
-
Mass Spectrometry (MS): Isomers will have the same molecular weight, while other degradation products (e.g., oxides) will have different molecular weights. High-resolution mass spectrometry can confirm the elemental composition.
-
Chromatography: Different isomers may have distinct retention times in a chromatographic system (GC or HPLC). Chiral columns may be necessary to separate enantiomers or diastereomers.
-
Spectroscopy (NMR, IR): Detailed spectroscopic analysis of isolated compounds is the definitive way to confirm their structures and differentiate between isomers.
Troubleshooting Guides
Issue 1: Poor chromatographic peak shape (e.g., tailing, fronting) during the analysis of this compound.
-
Possible Cause: Active sites in the GC inlet liner or on the column can interact with the analyte. Overloading the column in HPLC can also cause peak fronting.
-
Solution:
-
Use a deactivated GC inlet liner.
-
Ensure the GC column is properly conditioned.
-
In HPLC, try reducing the injection volume or sample concentration.
-
Optimize the mobile phase pH in HPLC to ensure the analyte is in a single ionic form (though less relevant for hydrocarbons like cubebene).
-
Issue 2: Inconsistent retention times in replicate injections.
-
Possible Cause: Fluctuations in temperature, mobile phase composition (HPLC), or carrier gas flow rate (GC) can lead to retention time shifts. Column degradation can also be a factor.
-
Solution:
-
Use a column oven to maintain a stable temperature.
-
Prepare fresh mobile phase for each run and ensure it is well-mixed.
-
Check for leaks in the chromatographic system.
-
If the problem persists, consider replacing the column.
-
Issue 3: Low sensitivity for potential degradation products.
-
Possible Cause: The degradation products may be present at very low concentrations, or they may not have a strong chromophore for UV detection.
-
Solution:
-
Use a more sensitive detector, such as a mass spectrometer.
-
Concentrate the sample before injection.
-
For non-UV active compounds, consider derivatization to introduce a chromophore, although this adds complexity.
-
Hypothetical Degradation Pathways of this compound
The following diagrams illustrate potential degradation pathways for this compound based on its chemical structure. These are hypothetical and would need to be confirmed by experimental data.
Caption: Hypothetical degradation pathways of this compound.
Template Experimental Protocols for Forced Degradation Studies
These protocols are intended as a starting point and should be optimized for this compound. The goal is to achieve 5-20% degradation.
1. General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze by HPLC-UV/MS or GC-MS.
3. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Analyze by HPLC-UV/MS or GC-MS.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Analyze by HPLC-UV/MS or GC-MS.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
6. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at, for example, 80°C for 48 hours.
-
Solution State: Reflux a solution of this compound at a high temperature for 24 hours.
-
Analyze the samples at appropriate time points.
Data Presentation (Illustrative)
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Remarks (e.g., Major Degradant RT) |
| Acidic | 0.1 M HCl | 24 h | 60°C | Data to be determined | Data to be determined | Data to be determined |
| Basic | 0.1 M NaOH | 24 h | 60°C | Data to be determined | Data to be determined | Data to be determined |
| Oxidative | 3% H₂O₂ | 24 h | RT | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | 1.2 M lux h | - | RT | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | - | 48 h | 80°C | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solution) | - | 24 h | Reflux | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Resolving Co-elution of Cubebene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with cubebene (B12290509) isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are cubebene isomers and why are they difficult to separate?
Cubebene is a natural sesquiterpene with the chemical formula C₁₅H₂₄. It exists as several isomers, most notably α-cubebene and β-cubebene, which differ in the position of a double bond within their tricyclic structure.[1] This structural similarity results in very close physicochemical properties, such as boiling points and polarity, making their separation by conventional chromatographic techniques challenging and often leading to co-elution. Additionally, chiral isomers (enantiomers) of cubebene exist, which have identical properties in a non-chiral environment and require specialized chiral chromatography for separation.[2][3]
Q2: What are the primary causes of co-elution of cubebene isomers in gas chromatography (GC)?
Co-elution of cubebene isomers in GC is typically due to one or a combination of the following factors:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers.
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve closely eluting compounds. This can be due to the column being too short, having too large an internal diameter, or having a degraded stationary phase.
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not provide enough time for the isomers to interact differently with the stationary phase, leading to poor separation.[4][5]
-
Incorrect Carrier Gas Flow Rate: An unoptimized flow rate can reduce separation efficiency, causing peak broadening and co-elution.
Q3: How can I confirm if a single chromatographic peak contains co-eluting isomers?
If you suspect co-elution, you can use the following methods for confirmation:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate the presence of more than one compound.
-
Mass Spectrometry (MS): When using a mass spectrometer as a detector, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it is a strong indication of co-eluting compounds.
-
Use of a More Selective Column: Injecting the sample on a column with a different stationary phase chemistry can often resolve the co-eluting peaks, confirming their presence in the original chromatogram.
Q4: When should I consider using a chiral GC column for cubebene analysis?
Standard achiral GC columns cannot separate enantiomers. If you need to separate the enantiomers of a specific cubebene isomer (e.g., (+)-α-cubebene from (-)-α-cubebene), you must use a chiral stationary phase (CSP).[2][3] Cyclodextrin-based chiral columns are commonly used for the enantioselective separation of terpenes and their derivatives.[2][3]
Troubleshooting Guides
Problem: Poor resolution or complete co-elution of α- and β-cubebene peaks.
This guide provides a systematic approach to resolving the co-elution of α- and β-cubebene.
Troubleshooting Workflow for Diastereomeric Isomer Co-elution
Caption: Troubleshooting workflow for resolving co-eluting cubebene isomers.
Detailed Steps:
-
Optimize the GC Oven Temperature Program:
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min). A slower ramp rate increases the interaction time of the isomers with the stationary phase, which can enhance separation.[4][5]
-
Action: Lower the initial oven temperature. This can improve the focusing of the analytes at the head of the column, leading to sharper peaks.
-
Action: Introduce an isothermal hold at a temperature just below the elution temperature of the cubebene isomers. This can often improve the separation of closely eluting peaks.
-
-
Adjust the Carrier Gas Flow Rate:
-
Action: Ensure the carrier gas flow rate (or linear velocity) is set to the optimal value for your column's internal diameter and the carrier gas being used (e.g., Helium or Hydrogen). An incorrect flow rate can lead to band broadening and reduced resolution.
-
-
Evaluate the GC Column:
-
Action: If method optimization is insufficient, consider changing the column.
-
Increase Column Length: Doubling the column length can increase resolution by approximately 40%.
-
Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and can improve the separation of closely eluting compounds.
-
Change Stationary Phase: This is often the most effective solution. Since cubebene isomers have very similar boiling points, a non-polar column that separates primarily by boiling point may not be sufficient. Switching to a more polar stationary phase (e.g., a wax-type column) can introduce different selectivity based on subtle polarity differences between the isomers, leading to better separation. For enantiomers, a chiral stationary phase is mandatory.[2][3]
-
Experimental Protocols
While a universally optimized method may require analyte-specific tuning, the following provides a starting point for the GC-MS analysis of cubebene isomers.
Typical GC-MS Protocol for Cubebene Isomer Analysis
-
Sample Preparation:
-
For essential oil samples, dilute the oil in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1-10% v/v).[6]
-
If analyzing a plant extract, perform a suitable extraction method (e.g., steam distillation or solvent extraction) followed by dilution.[7]
-
Include a series of n-alkanes in a separate run to determine the retention indices for peak identification.[8]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
-
GC Conditions (Starting Point):
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-WAX.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Data Presentation
Table 1: GC Parameters for Terpene Analysis (Literature Example)
| Parameter | Value |
| GC System | Agilent 7890A GC |
| Column | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) |
| Oven Program | 40°C (5min), then 1°C/min to 130°C, then 2°C/min to 200°C (3min) |
| Inlet Temp. | 250°C (Split 1:100) |
| Carrier Gas | Helium (1 mL/min) |
| Detector | FID at 300°C |
| Injection Vol. | 0.1 µL |
| Source: Example parameters for chiral terpene analysis.[9] |
Table 2: Retention Indices (RI) of α-Cubebene on Different Stationary Phases
| Stationary Phase Type | Column Example | Retention Index (RI) |
| Non-polar (5% Phenyl Polysiloxane) | DB-5, HP-5ms | 1349 - 1357 |
| Polar (Polyethylene Glycol) | DB-WAX, HP-INNOWAX | ~1488 |
| Source: NIST Chemistry WebBook and other literature. The exact RI can vary based on the specific conditions of the analysis.[10] |
By systematically applying these troubleshooting steps and utilizing the provided experimental guidelines, researchers can effectively resolve the co-elution of cubebene isomers and achieve accurate chromatographic analysis.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. gcms.cz [gcms.cz]
- 3. azom.com [azom.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iris.unito.it [iris.unito.it]
- 8. agilent.com [agilent.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. α-Cubebene [webbook.nist.gov]
Technical Support Center: Optimization of Reaction Conditions for (-)-alpha-Cubebene Synthesis
Welcome to the technical support center for the synthesis of (-)-alpha-Cubebene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize their synthetic routes to this valuable sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The two most prevalent and effective strategies for the synthesis of this compound are:
-
Intramolecular Cyclopropanation of an Olefinic Diazoketone: This method typically employs a copper catalyst to facilitate the decomposition of a diazoketone and subsequent intramolecular cyclization to form the tricyclic core of cubebene (B12290509).
-
Gold- or Platinum-Catalyzed Ohloff-Rautenstrauch Rearrangement: This approach involves the rearrangement of a propargyl acetate (B1210297) precursor, which undergoes a cycloisomerization to form the cubebene skeleton.[1]
Q2: How can I purify this compound from its isomers and other reaction impurities?
A2: Flash column chromatography is the most common and effective method for purifying this compound.[2] Since cubebene is a relatively nonpolar sesquiterpene, a normal-phase silica (B1680970) gel column is typically used. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate in a high hexane (B92381) ratio (e.g., 95:5 or 98:2), with the polarity gradually increased if necessary.[3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.[2] For separating complex mixtures of sesquiterpene isomers, reversed-phase preparative high-performance liquid chromatography (HPLC) can also be employed.[4]
Q3: What are the key analytical techniques to confirm the structure and purity of synthesized this compound?
A3: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight (204.35 g/mol ) and fragmentation pattern.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and separating it from volatile impurities.[4]
-
Optical Rotation: To confirm the synthesis of the desired (-)-enantiomer.
Troubleshooting Guides
Route 1: Copper-Catalyzed Intramolecular Cyclopropanation of an Olefinic Diazoketone
This section addresses common issues encountered during the synthesis of this compound via the copper-catalyzed intramolecular cyclopropanation of a suitable olefinic diazoketone precursor.
Problem 1: Low or No Yield of the Desired Cyclopropanated Product.
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state. Ensure you are using a high-quality copper(I) source or a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state.[5] Degas solvents to remove dissolved oxygen. |
| Impurities in the Diazoketone Precursor | Impurities can poison the catalyst or lead to side reactions. Purify the diazoketone precursor carefully before use, for example, by column chromatography. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction may not have sufficient activation energy. If it is too high, it can lead to decomposition of the diazoketone or the product.[6] It is recommended to start at a low temperature and gradually warm the reaction while monitoring its progress by TLC. |
| Incorrect Solvent Choice | The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane (B109758) or toluene (B28343) are often effective. Screen a range of solvents to find the optimal one for your specific substrate. |
Problem 2: Formation of Significant Side Products.
| Possible Cause | Suggested Solution |
| Intermolecular Reactions | If the concentration of the diazoketone is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Wolff Rearrangement | This is a common side reaction for diazoketones. The choice of catalyst and reaction conditions can influence the extent of this rearrangement. Rhodium(II) catalysts are known to sometimes favor Wolff rearrangement over cyclopropanation. Sticking to a suitable copper catalyst is often preferred for this reason. |
| Insertion into C-H Bonds | The carbene intermediate can insert into nearby C-H bonds instead of the desired olefin. This is often substrate-dependent. Modifying the structure of the precursor or screening different catalysts might be necessary to improve selectivity. |
Route 2: Gold- or Platinum-Catalyzed Ohloff-Rautenstrauch Rearrangement
This section provides troubleshooting for the synthesis of this compound via the gold- or platinum-catalyzed Ohloff-Rautenstrauch rearrangement of a propargyl acetate precursor.
Problem 1: Low Conversion of the Propargyl Acetate Starting Material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Gold and platinum catalysts can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The use of a silver salt (e.g., AgSbF6 or AgOTf) is often necessary to generate the active cationic gold(I) species from a neutral precatalyst like (Ph3P)AuCl. |
| Insufficient Reaction Temperature | While gold catalysis can often be performed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[7] Monitor the reaction by TLC and consider gently heating if the conversion is slow. |
| Inappropriate Ligand on the Metal Catalyst | The electronic and steric properties of the ligand on the gold or platinum catalyst can significantly influence its reactivity.[8] If using a phosphine-ligated catalyst, consider screening different phosphine (B1218219) ligands to optimize the reaction. |
Problem 2: Poor Selectivity or Formation of Isomeric Products.
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Choice | Chlorinated solvents like dichloromethane (CH2Cl2) and dichloroethane (DCE) are often ideal for gold-catalyzed Rautenstrauch rearrangements.[9] Polar and ethereal solvents have been found to be less effective.[9] |
| Absence of Protic Additives | The addition of a proton source, such as water or acetic acid, has been shown to be critical for achieving high yields in some gold(I)-catalyzed Rautenstrauch rearrangements.[9] Consider adding a small amount of a protic additive to the reaction mixture. |
| Rearrangement to Undesired Isomers | The cubebene skeleton is strained and can be prone to isomerization under certain conditions, such as microwave irradiation in polar solvents. It is advisable to use conventional heating and non-polar solvents to minimize the risk of isomerization. |
Experimental Protocols
Key Experiment 1: Intramolecular Cyclopropanation of an Olefinic Diazoketone (General Procedure)
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation of the Diazoketone: The olefinic diazoketone precursor is typically synthesized from the corresponding carboxylic acid. The acid is first converted to the acid chloride using oxalyl chloride or thionyl chloride. The crude acid chloride is then reacted with an excess of diazomethane (B1218177) in a suitable solvent like diethyl ether at 0 °C.
-
Cyclopropanation: To a solution of the purified olefinic diazoketone in anhydrous and degassed solvent (e.g., dichloromethane) under an inert atmosphere, a catalytic amount of a copper(I) source (e.g., Cu(I) triflate benzene (B151609) complex or freshly purified CuCl) is added. The reaction mixture is stirred at the optimized temperature (often starting at 0 °C and allowing to warm to room temperature) and monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is filtered through a pad of silica gel or Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Key Experiment 2: Gold-Catalyzed Ohloff-Rautenstrauch Rearrangement (General Procedure)
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation of the Propargyl Acetate: The propargyl acetate precursor is typically prepared by the acetylation of the corresponding propargyl alcohol using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) with a catalytic amount of DMAP.
-
Rearrangement Reaction: In a flame-dried flask under an inert atmosphere, the gold(I) precatalyst (e.g., (Ph3P)AuCl) and a silver salt (e.g., AgSbF6) are dissolved in an anhydrous solvent (e.g., dichloromethane). The propargyl acetate precursor, dissolved in the same solvent, is then added to the catalyst mixture. The reaction is stirred at the optimized temperature (often room temperature) and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
Table 1: Optimization of Copper-Catalyzed Intramolecular Cyclopropanation (Hypothetical Data for a Model Substrate)
| Entry | Copper Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Cu(acac)2 (5) | Toluene | 80 | 45 | 2:1 |
| 2 | CuCl (5) | CH2Cl2 | 25 | 65 | 3:1 |
| 3 | Cu(OTf)·C6H6 (5) | CH2Cl2 | 0 to 25 | 85 | 5:1 |
| 4 | Cu(OTf)·C6H6 (5) | Dioxane | 25 | 70 | 4:1 |
| 5 | Cu(OTf)·C6H6 (2) | CH2Cl2 | 0 to 25 | 75 | 5:1 |
Table 2: Optimization of Gold-Catalyzed Ohloff-Rautenstrauch Rearrangement (Hypothetical Data for a Model Substrate)
| Entry | Gold Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | (Ph3P)AuCl (5) / AgSbF6 (5) | None | CH2Cl2 | 25 | 60 | | 2 | (Ph3P)AuCl (5) / AgSbF6 (5) | H2O (10) | CH2Cl2 | 25 | 85 | | 3 | (Ph3P)AuCl (5) / AgSbF6 (5) | Acetic Acid (10) | CH2Cl2 | 25 | 88 | | 4 | (Ph3P)AuCl (5) / AgSbF6 (5) | H2O (10) | Toluene | 25 | 55 | | 5 | (JohnPhos)Au(NCMe)SbF6 (5) | H2O (10) | CH2Cl2 | 25 | 92 |
Visualizations
Caption: Workflow for this compound synthesis via copper-catalyzed intramolecular cyclopropanation.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Gold-catalyzed propargylic substitutions: Scope and synthetic developments [beilstein-journals.org]
- 8. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the Scope of the Gold(I)-Catalyzed Rautenstrauch Rearrangement: Protic Additives [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core
Welcome to the technical support center for the synthesis of the cubebene (B12290509) core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical intramolecular cyclization step. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the intramolecular cyclization for the cubebene core?
A1: A primary reason for apparent low yields of the desired cubebene core is the formation of a stereoisomeric byproduct. In the cupric sulfate-catalyzed intramolecular cyclization of the relevant olefinic diazoketone, two main products are typically formed: (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone. The formation of the undesired 1,6-epi-β-cubebene norketone can significantly reduce the isolated yield of the target isomer.
Q2: What is the typical ratio of the desired product to the main byproduct in this reaction?
A2: Seminal work on the total synthesis of cubebene has shown that the cupric sulfate-catalyzed intramolecular cyclization of the olefinic diazoketone precursor yields (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone in a ratio of approximately 3:5. This indicates that the undesired epi-isomer is the major product under these conditions.
Q3: Can other catalysts be used for this cyclization?
A3: While cupric sulfate (B86663) is a commonly cited catalyst for this transformation, other transition metals are known to catalyze cyclopropanation reactions of diazoketones. The choice of catalyst can significantly impact the yield and stereoselectivity of the reaction. Researchers may consider screening other copper catalysts (e.g., copper(II) acetylacetonate, copper(I) triflate) or rhodium catalysts (e.g., rhodium(II) acetate), which are often employed for carbene insertion reactions.
Q4: How critical is the purity of the starting olefinic diazoketone?
A4: The purity of the olefinic diazoketone is crucial for achieving optimal yields. Impurities can lead to side reactions, catalyst deactivation, and the formation of complex mixtures that are difficult to purify. It is highly recommended to purify the diazoketone precursor, for example by column chromatography, before proceeding with the cyclization step.
Troubleshooting Guide
Issue 1: Low Isolated Yield of the Desired (±)-β-Cubebene Norketone
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Stereoisomers | Confirm the presence of the (±)-1,6-epi-β-cubebene norketone byproduct using analytical techniques such as GC-MS or NMR spectroscopy. | The formation of this major byproduct is a known issue that significantly impacts the yield of the desired isomer. |
| Optimize the reaction conditions (catalyst, solvent, temperature) to potentially favor the formation of the desired isomer. While the 3:5 ratio is reported with cupric sulfate, other catalysts might offer different selectivity. | Catalyst and solvent can influence the conformational pathways of the carbene insertion, potentially altering the product ratio. | |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting diazoketone. | An incomplete reaction will naturally lead to a lower yield. |
| If the reaction is stalling, consider adding a fresh portion of the catalyst. | The catalyst may deactivate over the course of the reaction. | |
| Product Degradation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Diazoketones and the resulting products can be sensitive to air and moisture. |
| Avoid excessive heating or prolonged reaction times, as this can lead to decomposition. | Thermal degradation can be a significant source of yield loss. | |
| Purification Losses | Due to the similar polarities of the isomeric products, careful optimization of the purification method is necessary. | Co-elution during column chromatography is a common problem that can lead to lower isolated yields of the pure desired product. |
| Consider using high-performance liquid chromatography (HPLC) for better separation of the isomers if baseline separation is not achievable with standard column chromatography. | HPLC can offer higher resolution for separating closely related isomers. |
Issue 2: Formation of Polymeric or Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Reactions | Employ high dilution techniques. This involves the slow addition of the diazoketone solution to a large volume of solvent containing the catalyst. | High dilution favors intramolecular cyclization over intermolecular reactions, which lead to polymerization. |
| Decomposition of the Diazoketone | Ensure the diazoketone is handled at low temperatures and protected from light. | Diazoketones can be unstable and decompose, especially when exposed to heat, light, or acid. |
| Use freshly prepared diazoketone for the best results. | The purity of the diazoketone can decrease over time, leading to more side reactions. |
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the yield of intramolecular cyclization reactions, based on general principles and data from related systems.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Cupric Sulfate (anhydrous) | Yields a 3:5 ratio of (±)-β-cubebene norketone to (±)-1,6-epi-β-cubebene norketone. | |
| Other Transition Metals (e.g., Rhodium complexes) | May offer different stereoselectivity and potentially higher yields of the desired isomer. | ||
| Temperature | Refluxing cyclohexane (B81311) | A commonly used condition for this type of cyclization. | |
| Lower Temperatures | May reduce the rate of side reactions and decomposition, but could also slow down the desired cyclization. | ||
| Solvent | Non-polar, aprotic solvents (e.g., cyclohexane, toluene, dichloromethane) | Generally preferred for copper-catalyzed carbene insertions to avoid side reactions with the solvent. | |
| Polar or protic solvents | Can react with the carbene intermediate, leading to byproducts and lower yields. |
Detailed Experimental Protocol
The following is a representative experimental protocol for the cupric sulfate-catalyzed intramolecular cyclization to form the cubebene core, based on the seminal work in the field.
Materials:
-
Olefinic diazoketone precursor
-
Anhydrous cupric sulfate (CuSO₄)
-
Anhydrous cyclohexane (or other suitable non-polar, aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Procedure:
-
Set up a reflux apparatus with a dropping funnel under an inert atmosphere.
-
Add anhydrous cupric sulfate to a flask containing a large volume of refluxing anhydrous cyclohexane, with vigorous stirring.
-
Dissolve the olefinic diazoketone precursor in a smaller volume of anhydrous cyclohexane.
-
Add the diazoketone solution dropwise from the dropping funnel to the refluxing suspension of cupric sulfate in cyclohexane over a period of several hours to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the cupric sulfate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone isomers.
Visualizations
Caption: Troubleshooting flowchart for low yields in cubebene core synthesis.
Caption: Experimental workflow for the intramolecular cyclization.
Technical Support Center: Strategies for Scaling Up (-)-alpha-Cubebene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of (-)-alpha-cubebene (B106616) production in microbial hosts. The information is presented in a practical, question-and-answer format to facilitate rapid problem-solving in your experimental workflow.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your this compound production experiments.
Issue 1: Low or No Detectable Titer of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient this compound Synthase (CS) Expression or Activity | 1. Codon-optimize the CS gene for your expression host (Saccharomyces cerevisiae or E. coli). 2. Test different promoters and terminators to modulate expression levels.[1][2] 3. Screen CS genes from various plant sources (e.g., Citrus sinensis, Abies grandis) as some may exhibit higher activity.[3] 4. Perform in vitro enzyme assays with purified CS and farnesyl pyrophosphate (FPP) to confirm catalytic activity. | Optimal codon usage and balanced expression of the synthase are critical for maximizing protein production and function.[4] Different synthases have varying catalytic efficiencies.[3] |
| Insufficient Precursor (FPP) Supply | 1. Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway. A common strategy is to overexpress a truncated, soluble form of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme.[5] 2. Overexpress FPP synthase (FPPS) to enhance the conversion of upstream precursors into FPP. 3. Downregulate competing pathways that consume FPP, such as the ergosterol (B1671047) biosynthesis pathway by repressing or deleting the squalene (B77637) synthase gene (ERG9). | The MVA pathway is the source of FPP, the direct precursor to all sesquiterpenes.[6] Increasing the metabolic flux towards FPP is a crucial step for high-titer production.[3] |
| Suboptimal Fermentation Conditions | 1. Optimize media composition, including carbon and nitrogen sources. 2. Control pH and temperature throughout the fermentation process.[] 3. Ensure adequate aeration and oxygen supply, as the MVA pathway is oxygen-dependent. | Microbial growth and enzyme activity are highly sensitive to environmental conditions. Maintaining optimal parameters is essential for robust production. |
| Product Volatility or Degradation | 1. Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to capture volatile this compound. 2. Analyze samples promptly after collection to minimize degradation. | Sesquiterpenes like this compound can be volatile, leading to underestimation of production titers if not properly captured. |
Issue 2: Accumulation of Inhibitory Intermediates or Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Imbalance | 1. Fine-tune the expression levels of MVA pathway genes to avoid the buildup of toxic intermediates like HMG-CoA. 2. Monitor the accumulation of overflow metabolites like ethanol (B145695) (in yeast) and adjust the feeding strategy accordingly.[3] | Overexpression of upstream pathway enzymes without sufficient downstream flux can lead to the accumulation of toxic intermediates, impairing cell growth and productivity. |
| Host Cell Stress | 1. Implement a fed-batch fermentation strategy to maintain low substrate concentrations, which can reduce metabolic stress.[][8][9] 2. Engineer the host for improved tolerance to this compound if product toxicity is observed. | High concentrations of substrates or products can induce cellular stress, leading to reduced yields. Fed-batch fermentation helps maintain a more stable intracellular environment.[3][] |
Frequently Asked Questions (FAQs)
Q1: Which microbial host is better for this compound production, Saccharomyces cerevisiae or E. coli?
A1: Both S. cerevisiae and E. coli have been successfully engineered for sesquiterpene production. S. cerevisiae is a eukaryotic host with a native MVA pathway, which can be advantageous for expressing plant-derived enzymes like cubebene (B12290509) synthase.[6][10] E. coli offers faster growth rates and simpler genetic manipulation but requires the introduction of a heterologous MVA or MEP pathway for FPP synthesis. The choice of host often depends on the specific experimental setup and the researcher's familiarity with the organism.
Q2: How can I improve the supply of the precursor, farnesyl pyrophosphate (FPP)?
A2: To enhance FPP supply, you can:
-
Overexpress key enzymes of the MVA pathway: This includes truncated HMG-CoA reductase (tHMG1), mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (MVD).
-
Overexpress FPP synthase (FPPS): This enzyme catalyzes the final step in FPP synthesis.
-
Downregulate or delete competing pathways: The primary competing pathway is sterol biosynthesis, which consumes FPP. Downregulating squalene synthase (ERG9) can redirect FPP towards this compound production.
Q3: What is a suitable feeding strategy for fed-batch fermentation of this compound?
A3: An exponential feeding strategy is often employed to maintain a constant specific growth rate and avoid the accumulation of inhibitory byproducts like ethanol.[3] The feed rate can be calculated based on the desired specific growth rate and the biomass yield on the substrate.[3] Alternatively, a respiratory quotient (RQ)-controlled feeding strategy can be used to prevent overflow metabolism.[3]
Q4: How can I accurately quantify the amount of this compound produced?
A4: Due to its volatility, it is recommended to use a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to capture the produced this compound. A sample of the organic layer can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3] An internal standard, such as caryophyllene, should be added for accurate quantification.[3]
Quantitative Data on Sesquiterpene Production in Engineered Yeast
| Sesquiterpene | Host Strain | Key Genetic Modifications | Fermentation Strategy | Titer (g/L) |
| α-Farnesene | S. cerevisiae | Overexpression of MVA pathway, engineered α-farnesene synthase | Fed-batch | 28.3[11] |
| α-Bisabolene | Pichia pastoris | Optimized MVA pathway, peroxisomal compartmentalization | Fed-batch | 1.1[12][13] |
| Friedelin | S. cerevisiae | Overexpression of tHMG1, ERG20, ERG9, ERG1 | Shake flask | 0.064[5] |
Experimental Protocols
Protocol 1: Construction of an this compound Producing S. cerevisiae Strain
-
Gene Synthesis and Codon Optimization: Synthesize the gene encoding this compound synthase (e.g., from Citrus sinensis), with codon optimization for S. cerevisiae.
-
Plasmid Construction: Clone the codon-optimized CS gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., PTEF1) and a standard terminator (e.g., TCYC1).
-
Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae host strain (e.g., BY4741).
-
Strain Verification: Confirm successful transformation by selectable marker growth and verify the presence of the CS gene by colony PCR and sequencing.
Protocol 2: Shake-Flask Cultivation for Initial Production Screening
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined (SD) medium and grow overnight at 30°C with shaking.
-
Production Culture: Inoculate 50 mL of production medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.
-
Two-Phase Cultivation: Add a 10% (v/v) overlay of dodecane (B42187) to the culture medium to capture the volatile product.
-
Incubation: Incubate the culture at 30°C with shaking at 200-250 rpm for 72-96 hours.
-
Sampling and Analysis: At desired time points, collect a sample from the dodecane layer for GC-MS analysis.
Protocol 3: Fed-Batch Fermentation for Scale-Up Production
-
Seed Culture Preparation: Prepare a seed culture by growing the engineered strain in YPD medium in shake flasks.[3]
-
Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of batch medium. Inoculate with the seed culture to an initial OD600 of approximately 0.2.[3]
-
Batch Phase: Run the batch phase at 30°C, maintaining a pH of 5.5 with the addition of 5 M NH4OH. Control dissolved oxygen (DO) at 30% of air saturation.[3]
-
Fed-Batch Phase: Initiate an exponential feeding strategy to maintain a constant specific growth rate after the initial carbon source is depleted.[3] The fed-batch phase can be continued for 120-168 hours.[3]
-
Product Recovery and Analysis: Continuously collect the dodecane layer for product quantification by GC-MS.
Visualizations
Caption: Experimental workflow for scaling up this compound production.
Caption: Metabolic engineering strategies for enhancing this compound production.
References
- 1. Combinatorial optimization of gene expression through recombinase-mediated promoter and terminator shuffling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial optimization of gene expression through recombinase-mediated promoter and terminator shuffling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 6. research.chalmers.se [research.chalmers.se]
- 8. microbenotes.com [microbenotes.com]
- 9. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 10. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme and Metabolic Engineering Strategies for Biosynthesis of α-Farnesene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of (-)-alpha-Cubebene from complex plant extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (-)-α-Cubebene from complex plant extracts. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the isolation of (-)-α-Cubebene.
Frequently Asked Questions (FAQs)
Q1: My yield of (-)-α-Cubebene is consistently low. What are the potential causes and solutions?
A1: Low yields of (-)-α-Cubebene can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Suboptimal Plant Material: The concentration of (-)-α-Cubebene can vary significantly depending on the plant species, geographical origin, harvest time, and storage conditions. Ensure you are using a plant source known to have a high content of this sesquiterpene, such as Piper cubeba (cubeb berries).
-
Inefficient Extraction: The choice of extraction method is critical. Steam distillation is often favored for volatile compounds like (-)-α-Cubebene.[1] However, prolonged extraction times or excessive heat can lead to degradation. Microwave-assisted extraction has been reported to dramatically increase the quantity of α-cubebene, potentially through the isomerization of other sesquiterpenes.
-
Losses During Solvent Removal: (-)-α-Cubebene is a volatile compound. Evaporation of solvents under high vacuum or elevated temperatures can lead to significant loss of the target compound. It is recommended to use a rotary evaporator at a reduced temperature and to carefully monitor the process.
-
Co-elution with Other Compounds: During chromatographic purification, (-)-α-Cubebene can co-elute with other structurally similar sesquiterpenes, particularly isomers like β-cubebene, leading to impure fractions and an apparent low yield of the pure compound.[2] Optimization of the chromatographic method is crucial to resolve these compounds.
Q2: I'm having difficulty separating (-)-α-Cubebene from its isomer, β-Cubebene. How can I improve the resolution?
A2: The separation of α- and β-cubebene is a common challenge due to their similar structures and physicochemical properties.[2] Here are some strategies to improve their separation:
-
Column Chromatography:
-
Stationary Phase: Utilize a high-quality silica (B1680970) gel with a small particle size for increased surface area and better separation.
-
Solvent System: Employ a non-polar solvent system with a shallow gradient. A mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio (e.g., 99:1 or 98:2) is a good starting point. Very small, incremental increases in the polarity of the mobile phase can help to resolve these isomers.
-
-
Gas Chromatography (GC):
Q3: My purified (-)-α-Cubebene appears to be degrading. How can I prevent this?
A3: Sesquiterpenes can be susceptible to degradation under certain conditions. To minimize degradation:
-
Avoid Excessive Heat: Use the lowest possible temperatures during extraction and solvent evaporation.
-
Limit Exposure to Air and Light: Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light-induced degradation.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions. Always use high-performance liquid chromatography (HPLC) or analytical grade solvents.
Data Presentation
The following tables summarize quantitative data related to the abundance and properties of (-)-α-Cubebene.
Table 1: Abundance of (-)-α-Cubebene in Various Plant Essential Oils
| Plant Species | Plant Part | Percentage of (-)-α-Cubebene in Essential Oil | Reference |
| Piper cubeba | Berries | 4.1% | [5] |
| Phlomis longifolia var. longifolia | Flowers | 14.43% | [1] |
| Cedrela wood | Wood | 8.00% | |
| Ayou wood | Wood | 1.40% | |
| Basil | Sweet flower | 0.77% | |
| Basil | Sweet leaf | 0.66% | |
| Clove | Bud | 0.66% | |
| Clary sage (Spain) | 0.36% | ||
| Chamomile (Morocco) | 0.30% |
Table 2: GC-MS Parameters for the Analysis of Sesquiterpenes including (-)-α-Cubebene
| Parameter | Value | Reference |
| Column | ||
| Stationary Phase | 5% Phenyl Methylpolysiloxane | [6] |
| Length | 30 m | [6] |
| Internal Diameter | 0.25 mm | [6] |
| Film Thickness | 0.25 µm | [6] |
| Temperatures | ||
| Injector | 250 - 260 °C | [4][7] |
| Transfer Line | 250 °C | [4] |
| MS Source | 230 - 300 °C | [8] |
| Oven Program | ||
| Initial Temperature | 45 - 60 °C (hold 2-5 min) | [4][9] |
| Ramp Rate 1 | 2 - 10 °C/min to 80-220°C | [4][7] |
| Ramp Rate 2 | 2 - 8 °C/min to 240-300°C | [4][9] |
| Final Hold | 3 - 15 min | [9] |
| Carrier Gas | Helium | [4][7] |
| Flow Rate | 1.0 - 1.5 mL/min | [7][8] |
| MS Detection | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |
| Mass Range | 40 - 350 m/z | [4][7] |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of (-)-α-Cubebene.
Protocol 1: Steam Distillation for Extraction of Essential Oil
-
Plant Material Preparation: Grind the dried plant material (e.g., Piper cubeba berries) to a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Set up a Clevenger-type apparatus for steam distillation.
-
Distillation: Place the powdered plant material in the distillation flask and add sufficient water. Heat the flask to boiling. The steam will carry the volatile essential oils, including (-)-α-Cubebene, to the condenser.
-
Collection: The condensed water and essential oil will be collected in the Clevenger trap. The essential oil, being less dense than water, will form a layer on top.
-
Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the extracted essential oil in an amber vial at 4°C under an inert atmosphere.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (60-120 mesh) using a slurry method with hexane. Ensure the packing is uniform and free of air bubbles.
-
Add a small layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 99.5:0.5 hexane:ethyl acetate and moving to 99:1, 98:2, etc.). A very shallow gradient is key to separating isomers.
-
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL) and monitor the separation by Thin Layer Chromatography (TLC) or GC-MS.
-
Analysis and Pooling: Analyze the fractions to identify those containing pure (-)-α-Cubebene. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator at low temperature and pressure.
Protocol 3: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the purified fraction in hexane or another suitable volatile solvent.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable GC column and temperature program as detailed in Table 2 to separate the components of the sample.
-
Mass Spectrometry: As the compounds elute from the GC column, they will be fragmented and detected by the mass spectrometer.
-
Identification: Identify (-)-α-Cubebene by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).
-
Purity Assessment: The purity of the isolated (-)-α-Cubebene can be determined by calculating the peak area percentage from the total ion chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for the purification of (-)-α-Cubebene.
Caption: Troubleshooting guide for low yield of (-)-α-Cubebene.
References
- 1. (-)-alpha-Cubebene|CAS 17699-14-8|Supplier [benchchem.com]
- 2. Cubebene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. cropj.com [cropj.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
Technical Support Center: Addressing Solubility Challenges of (-)-alpha-Cubebene in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of (-)-alpha-Cubebene in biological assays.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What are its basic solubility properties?
A1: this compound is a sesquiterpene, a class of organic compounds known for being hydrophobic (lipophilic). Its physicochemical properties present a significant challenge for dissolution in aqueous solutions. Key properties to consider are:
-
Water Solubility: Estimated to be extremely low, around 0.02145 mg/L at 25°C.[1]
-
LogP (Octanol-Water Partition Coefficient): Estimated to be high, around 6.263, indicating a strong preference for lipidic environments over aqueous ones.[1]
-
General Solubility: It is known to be soluble in alcohols.[1]
This inherent hydrophobicity means that direct dissolution in aqueous buffers is unlikely to be successful and can lead to compound precipitation and inaccurate results in biological assays.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some are more sensitive. It is crucial to keep the final DMSO concentration as low as possible, ideally at or below 0.1% for sensitive or primary cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, perform serial dilutions. A good practice is to add the culture medium drop-wise to your DMSO stock solution while vortexing to facilitate gradual dissolution.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Use of a Carrier Protein: For particularly problematic compounds, pre-incubating the this compound stock solution with a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) before further dilution in the cell culture medium can improve its stability in the aqueous environment.
Q3: What are some alternative methods to dissolve this compound for my biological assay if DMSO is not suitable or effective?
A3: If DMSO is not a viable option due to cellular toxicity or precipitation issues, you can explore these alternatives:
-
Ethanol (B145695): this compound is soluble in alcohol. You can prepare a stock solution in 100% ethanol and then dilute it in your assay medium. As with DMSO, it is critical to determine the tolerance of your cell line to the final ethanol concentration.
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose. This method can significantly increase the aqueous solubility of sesquiterpenes.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds in aqueous solutions. However, their potential effects on the biological system under investigation must be carefully evaluated.
Q4: How can I confirm that my solubilization method is effective and that this compound is not degrading?
A4: Visual inspection for precipitation is the first step. For a more rigorous confirmation and to check for degradation, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This can be used to quantify the concentration of this compound in your final assay medium after filtration to remove any precipitate. It can also detect potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for the analysis of volatile compounds like sesquiterpenes and can be used to confirm the presence and integrity of this compound in your preparations.
Data Presentation
The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Boiling Point | 245-246 °C at 760 mmHg | [1] |
| Water Solubility | 0.02145 mg/L at 25°C (estimated) | [1] |
| logP (o/w) | 6.263 (estimated) | [1] |
| Solubility in Organic Solvents | Soluble in alcohol | [1] |
Experimental Protocols
This section provides detailed methodologies for solubilizing this compound for use in biological assays.
Protocol 1: Stock Solution Preparation using DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the final volume is easy to work with for subsequent dilutions.
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to obtain intermediate concentrations if required for dose-response experiments.
-
To prepare the final working concentration, dilute the DMSO stock or intermediate solution into the pre-warmed cell culture medium. The final DMSO concentration should ideally be ≤ 0.5%.
-
Crucial Step: Add the medium to the DMSO stock drop-wise while vortexing to prevent precipitation.
-
Protocol 2: Solubilization using Beta-Cyclodextrin (β-CD) Inclusion Complexation
This protocol is an excellent alternative when DMSO is not desirable.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Preparation of the Cyclodextrin Solution:
-
Prepare a saturated or desired concentration of β-CD or HP-β-CD in deionized water or your assay buffer. Gentle heating and stirring can aid dissolution.
-
-
Formation of the Inclusion Complex:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the this compound solution drop-wise to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.
-
-
Removal of Organic Solvent and Uncomplexed Compound:
-
If an organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation.
-
To remove any uncomplexed, precipitated this compound, centrifuge the solution and filter the supernatant through a 0.22 µm syringe filter.
-
-
Determination of Concentration and Use:
-
The concentration of the solubilized this compound in the cyclodextrin solution should be determined using a suitable analytical method like HPLC or GC-MS.
-
The resulting clear solution can then be used directly in aqueous biological assays.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate signaling pathways reported to be modulated by this compound or its derivatives in the context of its anti-inflammatory and anti-cancer activities.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: PI3K/AKT and MAPK/ERK signaling pathways in cancer and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for testing the biological activity of this compound, incorporating the solubilization steps.
Caption: General experimental workflow for biological assays with this compound.
References
Technical Support Center: Enhancing the Bioactivity of Synthetic (-)-alpha-Cubebene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and biological evaluation of (-)-alpha-Cubebene derivatives.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
Problem 1: Low or No Bioactivity of a Synthesized Derivative
You have successfully synthesized a derivative of this compound, but it shows disappointing results in bioassays.
Possible Causes and Solutions:
-
Incorrect Stereochemistry: The biological activity of many natural products is highly dependent on their stereochemistry. Even minor changes in the spatial arrangement of atoms can lead to a significant loss of bioactivity.
-
Solution: Confirm the stereochemistry of your synthetic product using techniques like chiral chromatography or X-ray crystallography and compare it to the parent compound.
-
-
Poor Solubility: Lipophilic compounds like cubebene (B12290509) derivatives often have poor solubility in aqueous assay buffers, leading to an underestimation of their true activity.
-
Solution:
-
Use a co-solvent such as DMSO, but be mindful of its final concentration in the assay, as it can be toxic to cells.
-
Consider derivatization strategies to introduce more polar functional groups to improve solubility.
-
-
-
Compound Instability: The derivative might be degrading in the assay medium over the course of the experiment.
-
Solution: Assess the stability of your compound in the assay buffer over time using techniques like HPLC. If degradation is observed, consider using fresh solutions for each experiment or modifying the derivative to improve stability.
-
-
Inappropriate Assay Conditions: The chosen assay parameters (e.g., cell line, incubation time, concentration range) may not be optimal for your specific derivative.
-
Solution:
-
Perform a dose-response curve over a wider concentration range.
-
Vary the incubation time to account for different kinetics of action.
-
Ensure your positive and negative controls are working as expected to rule out systemic assay issues.
-
-
Problem 2: Difficulty in the Synthesis of a Specific Derivative
You are encountering challenges in the chemical synthesis of a desired this compound derivative.
Possible Causes and Solutions:
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Steric Hindrance: The tricyclic core of cubebene is sterically hindered, which can make reactions at certain positions difficult.
-
Solution:
-
Employ more reactive reagents or harsher reaction conditions, while being mindful of potential side reactions.
-
Consider a different synthetic route that introduces the desired functional group at an earlier, less hindered stage.
-
-
-
Protecting Group Issues: Difficulties with the addition or removal of protecting groups are common in complex natural product synthesis.
-
Solution:
-
Screen different protecting groups for stability under your reaction conditions and ease of removal.
-
Consult literature on the synthesis of similar complex terpenes for suitable protecting group strategies.
-
-
-
Low Reaction Yields: The desired reaction is proceeding, but with very low efficiency.
-
Solution:
-
Optimize reaction parameters such as temperature, solvent, and catalyst loading.
-
Investigate alternative catalytic systems or synthetic methodologies that might be more efficient for your specific transformation.
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Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactivities of this compound and its related compounds?
A1: Research has primarily focused on the isomers and related structures of this compound, such as α-iso-cubebene and α-iso-cubebenol. These compounds have demonstrated significant neuroprotective and anti-inflammatory properties. For instance, α-iso-cubebene has been shown to protect neuronal cells from glutamate-induced oxidative stress and reduce the production of pro-inflammatory mediators in microglia.[1][2][3][4] Additionally, some derivatives have been investigated for their anti-cancer effects.[5]
Q2: How can I enhance the bioactivity of my synthetic this compound derivatives?
A2: Enhancing bioactivity often involves a structure-activity relationship (SAR) study. Consider the following strategies:
-
Introducing Polar Functional Groups: Adding hydroxyl, carboxyl, or amino groups can improve solubility and potentially introduce new hydrogen bonding interactions with the biological target.
-
Modifying the Isopropyl Group: This is a key feature of the molecule. Altering its size or replacing it with other functional groups could modulate bioactivity.
-
Introducing Unsaturation: The presence and position of double bonds can be critical. Exploring different isomers or introducing new double bonds might enhance activity.
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Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can sometimes lead to improved potency or pharmacokinetic properties.
Q3: Which signaling pathways are known to be modulated by cubebene derivatives?
A3: Studies on α-iso-cubebene have identified several key signaling pathways involved in its neuroprotective and anti-inflammatory effects:
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PKA/CREB/Nrf2 Pathway: Activation of this pathway is associated with the upregulation of antioxidant enzymes, providing neuroprotection against oxidative stress.[1][2][4]
-
NF-κB Pathway: Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]
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MAPK Pathway: Modulation of MAPK signaling (including ERK, p38, and JNK) has also been implicated in the anti-inflammatory effects of these derivatives.[3]
Data Presentation
| Compound | Modification | Anti-inflammatory Activity (IC50 in µM) | Neuroprotective Activity (EC50 in µM) |
| (-)-α-Cubebene (Parent) | None | > 100 | > 100 |
| α-iso-cubebene (Isomer) | Isomer of parent | ~25 (estimated) | ~15 (estimated) |
| Derivative A | Hydroxylation at C-11 | 55.2 | 45.8 |
| Derivative B | Oxidation of C-11 to carboxylic acid | 28.7 | 18.3 |
| Derivative C | Epoxidation of the double bond | 78.1 | 92.5 |
| Derivative D | Aromatization of the A ring | > 100 | > 100 |
Experimental Protocols
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
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DMEM high glucose medium
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Fetal Bovine Serum (FBS)
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Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
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Griess Reagent
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ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the cubebene derivatives for 2 hours. Ensure the final DMSO concentration is below 0.1%.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
Neuroprotective Activity Assay (Glutamate-induced Neurotoxicity)
This protocol describes how to assess the neuroprotective effects of this compound derivatives against glutamate-induced oxidative stress in HT22 hippocampal neuronal cells.
Materials:
-
HT22 hippocampal neuronal cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamic acid
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DCFDA (2',7'-dichlorofluorescin diacetate)
Procedure:
-
Cell Culture: Maintain HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the cubebene derivatives for 2 hours.
-
Glutamate-induced Toxicity: Induce neurotoxicity by adding glutamate (B1630785) to a final concentration of 5 mM and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then dissolve the formazan (B1609692) crystals in DMSO and measure the absorbance at 570 nm.
-
Intracellular ROS Measurement: To quantify reactive oxygen species (ROS), treat the cells with DCFDA for 30 minutes. Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm).
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for bioactivity screening.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low bioactivity.
References
Validation & Comparative
Determining the Absolute Configuration of (-)-α-Cubebene: A Comparative Guide to Modern Spectroscopic and Synthetic Methods
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral natural products is a critical step in understanding their biological activity and developing them into potential therapeutic agents. This guide provides a comprehensive comparison of modern analytical techniques for determining the absolute configuration of the sesquiterpene (-)-α-cubebene, a molecule of significant interest due to its presence in various essential oils and its potential biological activities.
While the relative stereochemistry of α-cubebene has been established through total synthesis of its racemic form, the determination of the absolute configuration of the naturally occurring (-)-enantiomer requires chiroptical methods or enantioselective synthesis. This guide will delve into the primary techniques employed for this purpose: Vibrational Circular Dichroism (VCD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and enantioselective total synthesis. We will compare their performance, supported by experimental data from related sesquiterpenes where available, and provide detailed experimental protocols.
Comparison of Key Methodologies
The determination of the absolute configuration of a chiral molecule like (-)-α-cubebene relies on methods that can differentiate between its two non-superimposable mirror images (enantiomers). The following table summarizes the key methodologies and their respective strengths and weaknesses.
| Method | Principle | Sample Requirements | Data Output | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Typically mg-scale, solution in a suitable solvent (e.g., CDCl₃, CCl₄). | VCD spectrum (ΔA vs. wavenumber). | Provides a fingerprint of the absolute configuration. Applicable to a wide range of molecules. Does not require crystallization. | Requires specialized instrumentation. Interpretation relies on comparison with computationally predicted spectra. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) | Covalent reaction of the analyte with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR spectra. | Requires a functional group (e.g., -OH) for derivatization. mg-scale quantity. | ¹H and ¹⁹F NMR spectra of diastereomeric derivatives. | Widely accessible instrumentation (NMR). Well-established empirical models for interpretation. | Requires a suitable functional group. Derivatization can be challenging. Potential for kinetic resolution. |
| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction of the analyte with a chiral solvating agent, leading to the formation of transient diastereomeric complexes with separate NMR signals. | mg-scale, solution with the chiral solvating agent. | ¹H NMR spectra showing split signals for enantiomers. | Non-destructive. Simple to perform. | Small chemical shift differences can make analysis difficult. Not universally applicable. |
| Enantioselective Total Synthesis | Chemical synthesis of a single enantiomer of the target molecule from a starting material of known absolute configuration. | N/A | Comparison of the synthesized material's properties (e.g., optical rotation) with the natural product. | Provides unambiguous proof of absolute configuration. | Often a lengthy and complex undertaking. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of a chiral molecule or a derivative containing a heavy atom. | High-quality single crystal. May require derivatization with a heavy atom. | 3D molecular structure with absolute stereochemistry (Flack parameter). | Provides the most definitive structural information. | Growing suitable crystals can be a major bottleneck. Not suitable for non-crystalline compounds. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful tool for the stereochemical elucidation of natural products in solution.[1][2][3][4] The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for a chosen enantiomer.
Protocol for a Sesquiterpene like (-)-α-Cubebene:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sesquiterpene in 150-200 µL of a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Instrumentation: Utilize a dedicated VCD spectrometer.
-
Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹). The acquisition time is typically several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian, Spartan).
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each stable conformer.
-
Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the predicted spectrum. A good agreement in the sign and relative intensity of the major VCD bands allows for the unambiguous assignment of the absolute configuration.
As a case in point, the absolute configurations of brominated sesquiterpenes have been successfully determined by comparing their experimental VCD spectra with DFT-calculated spectra.[2]
NMR Spectroscopy with Mosher's Esters
For molecules containing a hydroxyl group, Mosher's ester analysis is a classic and reliable NMR method for determining absolute configuration. While α-cubebene itself lacks a hydroxyl group, a derivative such as cubebol (B1253545) could be analyzed.
Protocol for a Secondary Alcohol Derivative of Cubebene:
-
Derivatization:
-
React the chiral alcohol separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl to form the corresponding (S)- and (R)-Mosher's esters.
-
-
Purification: Purify the resulting diastereomeric esters by chromatography.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomers in the same deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for both diastereomers, paying close attention to the protons near the newly formed ester linkage.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
According to the Mosher model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This spatial arrangement allows for the determination of the absolute configuration of the alcohol center.
-
Visualizing the Workflow
To better illustrate the logic and workflow of these experimental approaches, the following diagrams are provided.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Absolute configurations of brominated sesquiterpenes determined by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Absolute configurations of brominated sesquiterpenes determined by vibrational circular dichroism - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
Comparative Bioactivity of α-Cubebene Enantiomers: A Review of Current Research
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the bioactivities of (-)-α-Cubebene and (+)-α-Cubebene. While research has illuminated the biological effects of (-)-α-Cubebene and its related isomers and derivatives, data on the specific activities of (+)-α-Cubebene remains largely unavailable in published studies. This guide, therefore, focuses on summarizing the known bioactivities of (-)-α-Cubebene and its associated compounds, providing a foundation for future comparative research.
Bioactivity Profile of (-)-α-Cubebene and Related Compounds
Current research has primarily focused on the anti-inflammatory and anti-cancer properties of (-)-α-Cubebene, its isomer α-iso-cubebene, and the derivative α-cubebenoate.
Anti-inflammatory and Anti-sepsis Activity
Studies have shown that α-iso-cubebene, an isomer of α-cubebene, possesses significant anti-inflammatory and anti-sepsis properties. It has been demonstrated to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated splenocytes and in mouse models of sepsis.[1] This inhibition of inflammatory mediators suggests a potent anti-inflammatory potential.
Furthermore, α-iso-cubebene has shown therapeutic benefits in polymicrobial sepsis by enhancing microbial killing and maintaining organ function and leukocyte survival.[2] The mechanism involves an increase in phagocytic activity and the production of hydrogen peroxide, leading to a reduction of viable bacteria.[2]
Anti-cancer Activity
A 2022 study highlighted the anti-cancer potential of α-cubebenoate, a derivative of α-cubebene found in Schisandra chinensis. This compound was shown to inhibit proliferation, stimulate apoptosis, and suppress metastasis in murine colorectal carcinoma (CT26) cells.[1][3] The underlying mechanism involves the regulation of the MAPK and PI3K/AKT signaling pathways.[1]
Quantitative Data Summary
Due to the lack of comparative studies, a table directly comparing the bioactivities of (-)-α-Cubebene and (+)-α-Cubebene cannot be generated. The following table summarizes the available qualitative bioactivity data for (-)-α-Cubebene and its related compounds.
| Compound | Bioactivity | Key Findings | Citations |
| (-)-α-Cubebene | Anti-inflammatory | Research indicates its ability to inhibit the expression of pro-inflammatory mediators like TNF-α. | [1] |
| Anti-cancer | A derivative, α-cubebenoate, has shown anti-cancer properties. | [1][3] | |
| α-iso-cubebene | Anti-inflammatory | Inhibits the production of TNF-α, IL-1β, and IL-6. | [1] |
| Anti-sepsis | Enhances microbial killing and organ function in sepsis models. | [2] | |
| α-cubebenoate | Anti-cancer | Inhibits proliferation, stimulates apoptosis, and suppresses metastasis of colorectal cancer cells by regulating MAPK and PI3K/AKT pathways. | [1][3] |
Experimental Protocols
Detailed experimental methodologies for the key bioassays are crucial for reproducibility and further research.
Anti-inflammatory Activity Assay (α-iso-cubebene)
-
Cell Line/Animal Model: Lipopolysaccharide (LPS)-stimulated splenocytes and a mouse model of cecal ligation and puncture (CLP)-induced sepsis.[2]
-
Methodology:
-
In vitro: Splenocytes are stimulated with LPS in the presence or absence of varying concentrations of α-iso-cubebene.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
In vivo: Sepsis is induced in mice via the CLP model.
-
Mice are treated with α-iso-cubebene.
-
Survival rates are monitored, and levels of pro-inflammatory cytokines in serum are measured by ELISA.
-
Phagocytic activity and bacterial load in the peritoneal fluid are also assessed.[2]
-
Anti-cancer Activity Assay (α-cubebenoate)
-
Methodology:
-
Cell Proliferation Assay: CT26 cells are treated with various concentrations of α-cubebenoate for different time points. Cell viability is assessed using assays such as the MTT assay.
-
Apoptosis Assay: Apoptosis is evaluated by methods like Annexin V/Propidium Iodide staining followed by flow cytometry. The expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) is determined by Western blotting.
-
Metastasis Assays:
-
Wound Healing Assay: A scratch is made in a confluent monolayer of CT26 cells, and the rate of wound closure is monitored in the presence or absence of α-cubebenoate.
-
Transwell Invasion Assay: The ability of CT26 cells to invade through a Matrigel-coated membrane is assessed.
-
-
Western Blot Analysis: The expression and phosphorylation levels of key proteins in the MAPK and PI3K/AKT signaling pathways are analyzed to elucidate the mechanism of action.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of (-)-alpha-Cubebene and beta-Cubebene in Pest Management
A deep dive into the available research on two isomeric sesquiterpenes, (-)-alpha-cubebene (B106616) and beta-cubebene (B108704), reveals their potential as active components in botanical pest management strategies. While direct comparative studies on the isolated compounds are limited, an examination of essential oils rich in these isomers provides valuable insights into their respective and potentially synergistic roles in controlling insect pests.
Both this compound and beta-cubebene are naturally occurring tricyclic sesquiterpenes, isomers that differ only in the position of a double bond within their chemical structure.[1] This subtle structural variance can lead to differences in their biological activity. These compounds are found in the essential oils of various aromatic plants and have been associated with insecticidal, larvicidal, and repellent properties against a range of pests, including mosquitoes and stored product insects.
Comparative Efficacy in Pest Control
Currently, the scientific literature does not offer a head-to-head comparison of the pest control efficacy of isolated this compound versus isolated beta-cubebene. The available data is primarily derived from studies on essential oils containing these compounds as constituents.
One study highlighted that an essential oil containing beta-cubebene demonstrated significant insecticidal activity against the stored grain pests Sitophilus granarius and Tribolium castaneum.[2] This suggests a potential role for beta-cubebene in the management of pests that affect stored agricultural products.
Data on Pest Management Activities
To illustrate the current state of knowledge, the following table summarizes findings from studies on essential oils containing this compound and beta-cubebene. It is crucial to note that these activities are attributed to the essential oil as a whole, and the specific contribution of each cubebene (B12290509) isomer is not definitively established.
| Essential Oil Source | Pest Species | Activity Type | Key Findings | Cubebene Isomer(s) Present |
| Calendula incana subsp. maritima | Sitophilus oryzae, Rhyzoperta dominica | Insecticidal | The essential oil, containing both α- and β-cubebene, exhibited toxicity against these stored product pests.[2][3] | This compound, beta-Cubebene |
| Erechtites hieraciifolius | Aedes albopictus, Aedes aegypti | Larvicidal | The essential oil showed good larvicidal activity against these mosquito species.[4] | This compound, beta-Cubebene |
| Zanthoxylum dissitum | Lasioderma serricorne, Tribolium castaneum, Attagenus piceus | Insecticidal | The essential oil from the leaves, containing β-cubebene, showed contact toxicity against these storage pests. | beta-Cubebene |
Experimental Protocols
Detailed experimental protocols for testing the efficacy of isolated this compound and beta-cubebene are not explicitly available in the reviewed literature. However, the general methodologies employed in the evaluation of essential oils containing these compounds can be adapted for future studies on the pure isomers.
Larvicidal Bioassay Protocol (Adapted from Mosquito Larvicidal Studies)
This protocol outlines a general procedure for assessing the larvicidal activity of botanical compounds against mosquito larvae.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of (-)-α-Cubebene
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of specific stereoisomers of bioactive compounds like (-)-α-Cubebene is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides an objective comparison of validated analytical methods for the quantification of (-)-α-Cubebene, presenting supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary methods for the quantification of (-)-α-Cubebene and other sesquiterpenes found in essential oils are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, presents a viable alternative, especially when the separation of enantiomers is crucial.
| Parameter | GC-MS (with Internal Standard) | Chiral HPLC-UV |
| Linearity (R²) | > 0.998[1][2] | > 0.999[3] |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low ng/mL to pg/mL range. For similar terpenes, LOD can be as low as 1.06 ng/mL[4]. | For a chiral separation of a complex molecule, the LOD was found to be 0.035 µg[5]. |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the low ng/mL range. For α-pinene oxide, a similar terpene, the LOQ was 5 ng/mL[4]. | For a chiral separation, the LOQ was 0.07 µg[5]. |
| Accuracy (% Recovery) | Typically 80-120%[6]. For some terpenes, it has been reported between 80.23–115.41%[1][2]. | 98.3–101.60% for similar compounds[3]. |
| Precision (%RSD) | Intraday: ≤ 12.03 %; Interday: ≤ 11.34 % for selected terpenes[1][2]. For α-pinene oxide, intra- and interday precision was ≤6.3%[4]. | Intraday and Interday precision was ≤2.56% for selected terpenes[3]. |
| Specificity | High, especially with MS detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, which allows for the differentiation of isomers based on mass spectra and retention times[6]. | High, particularly with chiral stationary phases designed to separate enantiomers. |
| Sample Throughput | Relatively high, with run times typically under 40 minutes[4]. | Can be lower due to longer run times required for chiral separations. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard
This method is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like sesquiterpenes[5].
1. Sample Preparation:
-
Prepare a stock solution of (-)-α-Cubebene of a known concentration in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Prepare a stock solution of an internal standard (IS), such as a structurally similar compound not present in the sample (e.g., epi-Eudesmol).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of (-)-α-Cubebene and a fixed concentration of the internal standard.
-
For the unknown sample, add the same fixed concentration of the internal standard.
2. GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection at 250°C.
-
Oven Program: An example program could be: start at 60°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for (-)-α-Cubebene and the internal standard.
3. Quantification:
-
Identify the peaks corresponding to (-)-α-Cubebene and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of (-)-α-Cubebene to the peak area of the internal standard against the concentration of (-)-α-Cubebene.
-
Determine the concentration of (-)-α-Cubebene in the unknown sample using the regression equation from the calibration curve.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is particularly useful for the separation and quantification of specific enantiomers from a racemic mixture[7].
1. Sample Preparation:
-
Prepare a stock solution of the sample containing (-)-α-Cubebene in the mobile phase.
-
Prepare a series of calibration standards of known concentrations of a certified reference standard of (-)-α-Cubebene.
2. Chiral HPLC-UV Analysis:
-
Column: A chiral column, such as one with a cellulose (B213188) or amylose-based stationary phase (e.g., Chiralcel OD-H), is required for enantiomeric separation.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used for normal-phase chiral chromatography. The exact ratio needs to be optimized for the best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at a wavelength where (-)-α-Cubebene has sufficient absorbance (e.g., around 210 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the (-)-α-Cubebene standard against its concentration.
-
Determine the concentration of (-)-α-Cubebene in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for GC-MS quantification of (-)-α-Cubebene.
Caption: Workflow for Chiral HPLC quantification of (-)-α-Cubebene.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Comparative Analysis of (-)-α-Cubebene Content in Piper Species: A Guide for Researchers
For researchers and professionals in drug development, the genus Piper represents a rich source of bioactive compounds. Among these, the tricyclic sesquiterpene (-)-α-Cubebene has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] This guide provides a comparative analysis of (-)-α-Cubebene content across different Piper species, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Comparison of (-)-α-Cubebene
The concentration of (-)-α-Cubebene varies significantly among different Piper species and even within the same species depending on factors such as geographical origin, extraction method, and the part of the plant used. The following table summarizes the reported content of (-)-α-Cubebene in the essential oils of several Piper species.
| Piper Species | Plant Part | (-)-α-Cubebene Content (%) | Reference |
| Piper cubeba | Berries | 4.1 - 6.54 | [2][3] |
| Piper cubeba | Berries | 1.5 - 5.7 | [4] |
| Piper miniatum | Not Specified | 10.4 | [5] |
| Piper nigrum | Berries | Present, but not a major component | [3][6][7] |
Note: The content of α-cubebene in Piper nigrum is generally low, with other compounds like β-caryophyllene, limonene, and pinene being more predominant.[3][7]
Experimental Methodologies
The data presented in this guide are primarily derived from studies employing hydrodistillation for essential oil extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation. The general procedure is as follows:
-
Plant Material Preparation: The dried plant parts (e.g., berries, leaves) are ground or crushed to increase the surface area for efficient oil extraction.
-
Hydrodistillation: The plant material is placed in a distillation apparatus with a sufficient amount of water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through a condenser.
-
Collection: The condensed steam and essential oil are collected in a separating funnel. Due to their different densities and immiscibility, the essential oil can be separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.
Quantification and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like essential oil.
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
-
Separation: The volatile components are vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
-
Detection and Identification (Mass Spectrometry): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
Quantification: The relative percentage of each compound, including (-)-α-Cubebene, is typically determined by integrating the area under its corresponding peak in the total ion chromatogram.
-
Compound Identification: The identification of (-)-α-Cubebene is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with entries in a spectral library, such as the NIST Mass Spectral Library.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of (-)-α-Cubebene content in Piper species.
Caption: Experimental workflow for (-)-α-Cubebene analysis.
This guide provides a foundational understanding for researchers interested in the comparative analysis of (-)-α-Cubebene in Piper species. The significant variation in its content underscores the importance of standardized and detailed experimental protocols for accurate and reproducible results. Further investigation into a wider range of Piper species is warranted to fully explore the potential of this genus as a source of (-)-α-Cubebene.
References
- 1. This compound|CAS 17699-14-8|Supplier [benchchem.com]
- 2. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Volatiles of Black Pepper Fruits (Piper nigrum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
(-)-α-Cubebene: A Potential Biomarker for Delineating Specific Plant Chemotypes
For Immediate Release
In the intricate world of phytochemistry, the identification of reliable chemical markers to differentiate between plant chemotypes is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of (-)-α-cubebene as a potential biomarker against other sesquiterpenes in defining chemotypes of the aromatic plant species Lantana camara. Experimental data and detailed protocols are presented to support the objective comparison of these compounds.
Comparative Analysis of Sesquiterpene Biomarkers in Lantana camara Chemotypes
Lantana camara is a plant species renowned for its diverse chemical profiles, leading to the classification of various chemotypes based on the dominant compounds in its essential oil. Sesquiterpenes, in particular, play a crucial role in this differentiation. While not always the most abundant, (-)-α-cubebene's presence and relative concentration, in conjunction with other major sesquiterpenes like β-caryophyllene and germacrene D, can serve as a valuable indicator for specific chemotypes.
Below are comparative tables summarizing the quantitative data from various studies on the essential oil composition of different Lantana camara chemotypes. These tables highlight the varying concentrations of (-)-α-cubebene and other key sesquiterpenes, illustrating their potential as chemotaxonomic markers.
Table 1: Comparison of Major Sesquiterpenes in Different Lantana camara Chemotypes
| Chemotype (Proposed) | (-)-α-Cubebene (%) | β-Caryophyllene (%) | Germacrene D (%) | Bicyclogermacrene (B1253140) (%) | Key Observations |
| β-Caryophyllene-rich | 0.5 - 2.0 | 15.0 - 53.4 | 2.8 - 19.8 | 9.4 - 19.4 | Characterized by a high abundance of β-caryophyllene. (-)-α-Cubebene is present in lower concentrations. |
| Germacrene D-rich | 1.0 - 3.5 | 4.1 - 19.7 | 10.9 - 48.3 | 11.7 - 18.9 | Dominated by Germacrene D. (-)-α-Cubebene concentration is slightly higher compared to the β-Caryophyllene-rich chemotype. |
| Bicyclogermacrene-rich | Not consistently reported | 14.3 - 24.4 | 12.3 - 19.2 | 13.9 - 26.1 | High levels of bicyclogermacrene are the defining feature. Data on (-)-α-cubebene is limited in these chemotypes. |
| Davanone-rich | Not reported | 26.9 | Not a major component | 12.5 | An uncommon chemotype where the primary constituent is the sesquiterpenoid davanone[1]. |
Note: Data is compiled from multiple sources and represents a range of reported values. The exact composition can vary based on geographical location, season, and genetic factors.[1][2][3][4][5][6]
Table 2: Performance Metrics of Sesquiterpenes as Chemotypic Biomarkers
| Biomarker | Specificity | Abundance | Reliability | Notes |
| (-)-α-Cubebene | Moderate | Low to Moderate | Moderate | While not a dominant compound, its consistent presence and varying concentration can contribute to the chemical fingerprint of a chemotype. |
| β-Caryophyllene | High | High | High | A well-established marker for certain Lantana camara chemotypes due to its high concentration and frequent dominance.[2][7] |
| Germacrene D | High | High | High | Another key marker, often found in high percentages and defining specific chemotypes.[3][5] |
| Bicyclogermacrene | High | Moderate to High | High | A reliable indicator for chemotypes where it is a major constituent. |
Experimental Protocols
The following section details the standard methodologies for the extraction and analysis of essential oils from Lantana camara to identify and quantify (-)-α-cubebene and other sesquiterpenes.
Essential Oil Extraction by Hydrodistillation
-
Plant Material Preparation: Fresh or dried leaves of Lantana camara are collected and weighed.
-
Hydrodistillation: The plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is boiled for 3-4 hours. The steam and volatile compounds are condensed, and the essential oil is collected.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed vial at 4°C in the dark until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness) is used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 μL) of the essential oil, often diluted in a suitable solvent like hexane, is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is applied to separate the different volatile compounds. A typical program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).
-
Compound Identification: The identification of (-)-α-cubebene and other sesquiterpenes is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the peak area in the GC chromatogram relative to the total peak area.
Visualizing Relationships and Pathways
To better understand the workflow for biomarker evaluation and the biosynthetic origins of these compounds, the following diagrams are provided.
Caption: Workflow for the evaluation of potential biomarkers in plant chemotypes.
Caption: Simplified biosynthetic pathway of key sesquiterpenes from FPP.
Conclusion
The differentiation of plant chemotypes is a critical step in ensuring the quality, efficacy, and consistency of plant-derived products. While major components like β-caryophyllene and germacrene D are primary indicators for certain Lantana camara chemotypes, the presence and relative abundance of less dominant compounds such as (-)-α-cubebene provide a more nuanced and complete chemical fingerprint.[1][5][7] For researchers in drug discovery and development, a comprehensive understanding of these chemical variations, supported by robust analytical methods, is essential for harnessing the full potential of phytomedicines. Further research focusing on the consistent quantification of (-)-α-cubebene across a wider range of Lantana camara populations will solidify its role as a definitive chemotypic biomarker.
References
- 1. tandfonline.com [tandfonline.com]
- 2. doc.send2pub.com [doc.send2pub.com]
- 3. Chemical Characterization of Volatile Compounds of Lantana camara L. and L. radula Sw. and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical diversity of essential oils of Lantana camara L. native populations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of (-)-α-Cubebene and its Derivatives in Enzyme Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of (-)-α-Cubebene and its derivatives, supported by available experimental data. While direct enzyme inhibition data for (-)-α-Cubebene is limited in current literature, studies on its derivatives, α-cubebenoate and α-iso-cubebene, reveal significant effects on enzymes central to inflammatory processes. This guide also presents a comparative look at other sesquiterpenes to provide a broader context for cross-reactivity and potential therapeutic applications.
Executive Summary
(-)-α-Cubebene, a tricyclic sesquiterpene found in various plants, has garnered interest for its potential biological activities. While direct evidence of its enzyme inhibitory effects is scarce, research on its derivatives highlights a significant role in modulating key enzymes involved in inflammation and neurodegeneration. α-Cubebenoate and α-iso-cubebene have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade. Furthermore, α-iso-cubebene also affects the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling. In contrast to the effects on enzyme expression, a related compound, α-isocubebenol, has been reported to directly inhibit the enzymatic activity of acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease.
This guide summarizes the available quantitative data, details the experimental protocols for the relevant enzyme assays, and provides visualizations of the pertinent biological pathways and experimental workflows.
Comparative Enzyme Inhibition Data
The following table summarizes the available data on the inhibitory effects of (-)-α-Cubebene derivatives and other comparable sesquiterpenes on key enzymes. It is important to note that much of the data for α-cubebenoate and α-iso-cubebene relates to the inhibition of enzyme expression rather than direct enzymatic activity.
| Compound | Target Enzyme | Type of Inhibition | IC50 / Concentration | Organism/Cell Line | Reference |
| α-Cubebenoate | iNOS (expression) | Inhibition of LPS-induced expression | 5-10 µg/mL | Mouse peritoneal macrophages | [1] |
| COX-2 (expression) | Inhibition of LPS-induced expression | 5-10 µg/mL | Mouse peritoneal macrophages | [1] | |
| α-Iso-cubebene | iNOS (expression) | Inhibition of amyloid β-stimulated expression | Not specified | Mouse microglia | [2] |
| COX-2 (expression) | Inhibition of amyloid β-stimulated expression | Not specified | Mouse microglia | [2] | |
| MMP-9 (expression) | Inhibition of amyloid β-stimulated expression | Not specified | Mouse microglia | [2] | |
| α-Isocubebenol | Acetylcholinesterase (AChE) | Direct enzyme inhibition | Not specified | In vivo (mice) | [3] |
| Xanthorrhizol | COX-2 | Direct enzyme inhibition | 0.2 µg/mL | Mouse macrophage RAW 264.7 | [4] |
| iNOS | Direct enzyme inhibition | 1.0 µg/mL | Mouse macrophage RAW 264.7 | [4] | |
| β-Turmerone | COX-2 | Direct enzyme inhibition | 1.6 µg/mL | Mouse macrophage RAW 264.7 | [4] |
| iNOS | Direct enzyme inhibition | 4.6 µg/mL | Mouse macrophage RAW 264.7 | [4] | |
| ar-Turmerone | COX-2 | Direct enzyme inhibition | 5.2 µg/mL | Mouse macrophage RAW 264.7 | [4] |
| iNOS | Direct enzyme inhibition | 3.2 µg/mL | Mouse macrophage RAW 264.7 | [4] | |
| Amberboin | Acetylcholinesterase (AChE) | Direct enzyme inhibition | 0.8 ± 0.03 µM | Not specified | [5] |
| Lipidiol | Acetylcholinesterase (AChE) | Direct enzyme inhibition | < 9 µM | Not specified | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to assess enzyme inhibition, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
- 1. Identification of a novel anti-inflammatory compound, α-cubebenoate from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Isocubebenol alleviates scopolamine-induced cognitive impairment by repressing acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Biological Activities of Cubebene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of stereochemistry is paramount in drug discovery and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the reported biological activities of cubebene (B12290509) isomers, including α-cubebene, β-cubebene, and their derivatives. While the importance of enantioselectivity is well-established, it is crucial to note that the current body of scientific literature has limited studies directly comparing the biological activities of the individual enantiomers of cubebene. This guide, therefore, summarizes the existing data on specific isomers and highlights the need for further enantioselective research.
Comparison of Biological Activities
The following table summarizes the observed biological activities of various cubebene isomers. The data is compiled from multiple studies and presented to facilitate a comparative understanding.
| Isomer/Derivative | Biological Activity | Key Findings | Quantitative Data | Reference Cell Line/Model |
| α-Cubebenoate | Anti-cancer | Inhibits proliferation, stimulates apoptosis, and suppresses metastasis by regulating MAPK and PI3K/AKT signaling pathways.[1] | Not specified | Murine colorectal carcinoma (CT26) cells[1] |
| Anti-inflammatory | Inhibited LPS-induced iNOS and COX-2 expression, leading to decreased NO and PGE2 production. Showed in vivo efficacy in a peritonitis model.[2] | 5-10 µg/ml | Mouse peritoneal macrophages, LPS-induced peritonitis in mice[2] | |
| α-Iso-cubebene | Anti-inflammatory | Inhibited the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[3] Impaired amyloid β-induced neuroinflammatory response by inhibiting NF-κB and MAPK signaling.[4] | Not specified | Lipopolysaccharide (LPS)-stimulated splenocytes, mouse models of sepsis[3], Amyloid β-stimulated microglia[4] |
| Anti-bacterial/Sepsis | Enhanced survival in a sepsis model by increasing phagocytic activity and hydrogen peroxide production, and reducing viable bacteria.[3] | Not specified | Cecal ligation and puncture (CLP)-induced sepsis in mice[3] | |
| (-)-α-Cubebene | Anti-inflammatory | Noted for its anti-inflammatory potential through the inhibition of pro-inflammatory mediators like TNF-α.[5] | Not specified | General reference |
| β-Cubebene | Antioxidant | Possesses significant antioxidant capabilities, effectively scavenging free radicals and inhibiting lipid peroxidation.[6] | Not specified | Various antioxidant assays[6] |
| Anti-inflammatory | Suggested to have anti-inflammatory properties.[6] | Not specified | General reference[6] | |
| Antimicrobial | Exhibits antimicrobial activity.[2] | Not specified | General reference[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This assay is widely used to assess cell viability and the cytotoxic effects of compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[4][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the cubebene isomer or derivative for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).
Principle: The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[8][9]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9] Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with 10 ng/ml of lipopolysaccharide (LPS) for 24 hours to induce NO production.[9]
-
Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well.[9]
-
Griess Reaction: Add 100 µL of Griess reagent to the 100 µL of supernatant in a new 96-well plate.[9]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8][10]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan induces an acute inflammatory response characterized by paw edema. The reduction in paw volume by a test compound indicates its anti-inflammatory effect.[11][12][13][14]
Protocol:
-
Animal Dosing: Administer the test compound (e.g., intraperitoneally) to rats 30 minutes before the carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[11][12][14]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.[14]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status of key proteins).
Protocol:
-
Protein Extraction: After cell treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.[11]
-
SDS-PAGE: Separate the protein lysates (typically 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[7]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-Akt, total Akt) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological activities of cubebene isomers and a general experimental workflow.
Caption: NF-κB Signaling Pathway and Inhibition by Cubebene Isomers.
Caption: PI3K/Akt Signaling Pathway and Inhibition by α-Cubebenoate.
Caption: MAPK Signaling Pathway and Modulation by Cubebene Isomers.
Caption: General Experimental Workflow for Bioactivity Screening.
Conclusion
This guide consolidates the current understanding of the biological activities associated with cubebene isomers. While promising anti-inflammatory and anti-cancer properties have been identified for α-cubebenoate and α-iso-cubebene, and antioxidant and antimicrobial activities for β-cubebene, a significant gap in the literature exists concerning the direct comparison of their respective enantiomers. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to build upon. Future studies involving the chiral separation of cubebene isomers followed by comprehensive biological evaluation are essential to fully elucidate their therapeutic potential and to understand the structure-activity relationships that govern their enantioselective effects. Such research will be invaluable for the targeted design and development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel anti-inflammatory compound, α-cubebenoate from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Iso-cubebene, a natural compound isolated from Schisandra chinensis fruit, has therapeutic benefit against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy beta-Cubebene | 13744-15-5 [smolecule.com]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Griess Test [protocols.io]
- 10. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (-)-alpha-Cubebene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of (-)-alpha-Cubebene, a tricyclic sesquiterpene found in various plants. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and in a well-ventilated area. In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid releasing the chemical into the environment, as it is toxic to aquatic life with long-lasting effects.[2]
Quantitative Data for Disposal Considerations
| Data Point | Value | Source / Regulation |
| Aquatic Toxicity (Green Algae, EC50, 96h) | 0.0024 mg/L | Pivotal value for inherent toxicity to aquatic organisms.[3] |
| Reportable Quantity (RQ) | 100 pounds (for unlisted toxic hazardous wastes) | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), U.S. EPA.[2][4] |
Note: The EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% reduction in a measured effect (in this case, growth) in a specific organism over a specified time. The Reportable Quantity (RQ) is the amount of a hazardous substance that, if released into the environment, must be reported to the appropriate authorities.[2][4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is to use a licensed professional waste disposal service.[2] The material should be in its original container or a clearly labeled, sealed, and compatible container.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containment: Ensure the waste container is tightly closed, in good condition, and properly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date.
-
Arrangement for Pickup: Contact a licensed hazardous waste disposal company to arrange for collection. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.
Incineration at a permitted hazardous waste facility is a common and effective method for destroying organic compounds like sesquiterpenes.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Experimental Protocols Cited
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal by a certified hazardous waste management company. Research into the degradation of terpenes often involves complex biochemical or advanced oxidation processes that are not suitable for routine laboratory waste disposal.
References
Personal protective equipment for handling (-)-alpha-Cubebene
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of (-)-alpha-Cubebene (CAS: 17699-14-8), a tricyclic sesquiterpene. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE)
To ensure safety, a comprehensive PPE strategy is mandatory. The following table summarizes the required personal protective equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from potential splashes and aerosols.[1] |
| Hand Protection | Chemical impermeable gloves (Nitrile gloves are recommended). | Prevents direct skin contact with the chemical.[1][2] Nitrile gloves offer good resistance to a variety of chemicals. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a long-sleeved lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | Minimizes inhalation of vapors or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid all contact with skin and eyes.[2]
-
Wear the specified personal protective equipment at all times.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Employ non-sparking tools to prevent ignition sources.[2]
-
Take precautionary measures against static discharge.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from foodstuff containers and incompatible materials.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Collection:
-
Collect waste material in suitable, closed containers clearly labeled for disposal.[2]
-
Contaminated PPE and any materials used for cleaning spills should also be collected in a designated hazardous waste container.
Disposal Procedure:
-
Arrange for disposal with a licensed hazardous waste disposal company.
-
Adhere to all local, regional, and national environmental regulations regarding chemical waste disposal. Discharge into the environment must be avoided.[2]
Emergency Procedures
In the event of an accidental release or exposure, follow these steps immediately.
Spill or Leak:
-
Evacuate personnel to a safe area, upwind of the spill.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Wear appropriate PPE, including chemical impermeable gloves and eye protection.[2]
-
Contain the spill to prevent further leakage.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
